2-Methyl-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-67-2 | |
| Record name | alpha-Methylhydrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1009-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyl-3-phenylpropanoic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-3-phenylpropanoic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly the interaction of its (S)-enantiomer with the metalloprotease thermolysin.
Core Properties and Identification
This compound, also known as α-methylhydrocinnamic acid, is a carboxylic acid featuring a phenyl group attached to the third carbon and a methyl group at the second carbon position. It exists as a racemic mixture and as individual enantiomers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | ||
| Racemic | 1009-67-2 | [1] |
| (S)-enantiomer | 14367-54-5 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | α-Methylhydrocinnamic acid, 2-Benzylpropionic acid | |
| Computed Properties | ||
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 164.083729621 | [3] |
| Monoisotopic Mass | 164.083729621 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Synthesis Protocol: Malonic Ester Synthesis
A common and effective method for the synthesis of this compound is the malonic ester synthesis. This multi-step process allows for the controlled formation of the carbon skeleton.
Detailed Methodology:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.
-
First Alkylation: The enolate acts as a nucleophile and reacts with benzyl chloride in an SN2 reaction to form diethyl 2-benzylmalonate.
-
Second Deprotonation and Alkylation: The resulting alkylated malonic ester is treated again with sodium ethoxide to form another enolate, which is then reacted with methyl iodide to introduce the methyl group, yielding diethyl 2-benzyl-2-methylmalonate.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed using an aqueous acid solution (e.g., H₃O⁺) and heated. This process converts the ester groups into carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, this compound.
Analytical Protocols
Accurate analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A general workflow for HPLC analysis is depicted below.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed. The exact ratio can be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210-220 nm).
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The area under the peak is integrated and compared to a calibration curve generated from standards of known concentrations for quantification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.
-
¹³C NMR: Shows the different carbon environments within the molecule.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule will be observed.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Biological Significance: Interaction with Thermolysin
The (S)-enantiomer of this compound has been identified as a ligand for thermolysin, a thermostable neutral metalloproteinase. This interaction is of interest to researchers in enzymology and protease research.
The carboxylate group of (S)-2-Methyl-3-phenylpropanoic acid is believed to coordinate with the zinc ion (Zn²⁺) in the active site of thermolysin. This zinc ion is essential for the catalytic activity of the enzyme and is itself coordinated by three histidine residues (His142, His146) and a glutamate (B1630785) residue (Glu166). The phenyl and methyl groups of the ligand likely interact with hydrophobic pockets within the enzyme's active site cleft, contributing to the binding affinity. This inhibitory interaction serves as a model for the design of more potent and selective metalloprotease inhibitors.
Conclusion
This compound is a compound of significant interest due to its utility as a synthetic intermediate and the biological activity of its enantiomers. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this valuable molecule in drug discovery and development.
References
(S)-2-Methyl-3-phenylpropanoic acid and (R)-2-Methyl-3-phenylpropanoic acid enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 2-Methyl-3-phenylpropanoic acid, crucial chiral building blocks in organic synthesis and pharmaceutical development. This document details their physicochemical properties, synthesis, separation, and biological relevance, offering detailed experimental protocols and visual workflows to support advanced research and development.
Introduction
This compound is a chiral carboxylic acid belonging to the 2-arylpropanoic acid class. Like other members of this class, such as the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, its stereochemistry is paramount to its biological activity. The spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with biological targets. Consequently, the ability to synthesize, separate, and analyze the individual (S)- and (R)-enantiomers is of significant importance in the fields of medicinal chemistry and drug development. This guide serves as a technical resource for professionals engaged in the study and application of these specific enantiomers.
Physicochemical and Chiroptical Properties
The distinct three-dimensional structures of the (S)- and (R)-enantiomers result in identical physical properties such as molecular weight and melting point, but opposing optical activity. A summary of their key properties is presented below.
| Property | (S)-2-Methyl-3-phenylpropanoic acid | (R)-2-Methyl-3-phenylpropanoic acid |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol |
| IUPAC Name | (2S)-2-methyl-3-phenylpropanoic acid[1] | (2R)-2-methyl-3-phenylpropanoic acid |
| CAS Number | 14367-54-5[1] | 14367-67-0 |
| Synonyms | (S)-2-Benzylpropanoic acid | (R)-2-Benzylpropanoic acid |
| Appearance | Solid | Solid |
| Specific Rotation ([α]D) | Value not readily available in cited literature. Expected to be positive. | Value not readily available in cited literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |
Synthesis and Chiral Resolution Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary routes: the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis.
Synthesis of Racemic this compound
A common and effective method for synthesizing the racemic acid is the malonic ester synthesis, which involves the alkylation of diethyl malonate.
This protocol describes the synthesis of racemic this compound starting from diethyl malonate and benzyl (B1604629) bromide, followed by a second alkylation with methyl iodide.
-
Enolate Formation (Step 1):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol.
-
To this sodium ethoxide solution, add 160 g (1.0 mol) of diethyl malonate dropwise.
-
-
First Alkylation (Benzylation):
-
To the resulting sodio-malonic ester, add 171 g (1.0 mol) of benzyl bromide dropwise.
-
Heat the mixture to reflux for 2 hours to ensure complete reaction.
-
-
Second Alkylation (Methylation):
-
Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 23 g of sodium in 500 mL of absolute ethanol.
-
Add 142 g (1.0 mol) of methyl iodide dropwise to the mixture.
-
Heat the mixture to reflux for an additional 2 hours.
-
-
Saponification and Decarboxylation:
-
After cooling, add a solution of 120 g of sodium hydroxide (B78521) in 1 L of water to the reaction mixture.
-
Heat the mixture to reflux for 3 hours to hydrolyze the ester groups.
-
Distill off the ethanol.
-
Acidify the remaining aqueous solution carefully with concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This will induce decarboxylation.
-
Heat the acidified mixture gently until the evolution of CO₂ ceases.
-
-
Workup and Purification:
-
Cool the mixture and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation or recrystallization to yield racemic this compound.
-
Chiral Resolution of Enantiomers
This method involves reacting the racemic acid with a chiral base, such as (R)-(+)-1-phenylethylamine, to form diastereomeric salts which can be separated by fractional crystallization.
-
Salt Formation:
-
Dissolve 16.4 g (0.1 mol) of racemic this compound in 200 mL of hot methanol.
-
In a separate flask, dissolve 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine in 100 mL of hot methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to promote crystallization. One diastereomeric salt will be less soluble and precipitate out.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (e.g., the (R)-acid-(R)-amine salt).
-
The enantiomeric purity can be increased by recrystallizing the salt from fresh hot methanol.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with 2 M HCl to a pH of ~2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.
-
Extract the liberated enantiomerically enriched carboxylic acid with diethyl ether (3 x 50 mL).
-
-
Isolation and Recovery:
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the nearly pure enantiomer.
-
The chiral amine can be recovered from the aqueous layer by adding a strong base (e.g., NaOH) and extracting with an organic solvent.
-
Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Reaction Setup:
-
In a suitable flask, combine 1.64 g (10 mmol) of racemic this compound, 15 mL of an organic solvent (e.g., toluene (B28343) or hexane), and an equimolar amount of a simple alcohol (e.g., 0.6 mL of 1-butanol, ~12 mmol).
-
Add 100-200 mg of lipase (B570770) from Candida rugosa (or another suitable lipase like Novozym 435).
-
-
Enzymatic Reaction:
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester.
-
Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.
-
-
Separation and Isolation:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Extract the mixture with a basic aqueous solution (e.g., 1 M NaHCO₃). The unreacted carboxylic acid will move to the aqueous phase as its sodium salt. The ester will remain in the organic phase.
-
Separate the layers.
-
Acidify the aqueous layer with 2 M HCl to pH ~2 and extract with diethyl ether to recover the unreacted, enantiomerically enriched acid (e.g., the (R)-enantiomer).
-
The organic layer containing the enantiomerically enriched ester (e.g., the (S)-ester) can be washed, dried, and the solvent evaporated. The ester can be subsequently hydrolyzed (e.g., with aqueous NaOH) to yield the corresponding (S)-acid.
-
Asymmetric Synthesis
Directly synthesizing a single enantiomer avoids the 50% theoretical yield limit of classical resolution. The Evans auxiliary method is a powerful strategy for achieving high diastereoselectivity in alkylation reactions.
Caption: Asymmetric synthesis workflow using an Evans chiral auxiliary.
Analytical Techniques: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound.
-
Column: Chiralcel OD-H or a similar cellulose-based column is often effective.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane, 2-propanol (isopropanol), and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common starting ratio is 98:2:0.1 (n-hexane:isopropanol:TFA).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Procedure:
-
Prepare a sample solution by dissolving a small amount of the acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess (e.e.).
-
Biological Activity and Significance
The enantiomers of 2-arylpropanoic acids are well-known for their differential biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes.[3]
Mechanism of Action: COX Inhibition
The anti-inflammatory and analgesic effects of this class of compounds are primarily attributed to the (S)-enantiomer.[3] The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The (R)-enantiomer is significantly less active as a COX inhibitor.[3] While some in-vivo conversion of the (R) to the (S) form can occur for certain related drugs like ibuprofen, the intrinsic activity resides with the (S)-enantiomer.
Caption: The prostaglandin biosynthesis pathway and the site of inhibition by (S)-NSAIDs.
Conclusion
The (S)- and (R)-enantiomers of this compound represent a classic example of stereospecificity in chemical synthesis and biology. As precursors and structural analogs to potent pharmaceuticals, the ability to prepare and analyze these compounds in their enantiomerically pure forms is essential. This guide has provided the foundational knowledge and detailed experimental protocols required for researchers to effectively work with these valuable chiral molecules, from their synthesis via malonic ester routes to their separation by classical and enzymatic resolution, and their analysis by chiral HPLC. The established link between the (S)-enantiomer and the inhibition of the cyclooxygenase pathway underscores the critical importance of stereochemistry in modern drug design and development.
References
Spectroscopic Profile of 2-Methyl-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid (also known as α-methylhydrocinnamic acid). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Infrared, and Mass spectra of this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 11.14 | Broad Signal | 1H | - | -COOH |
| 7.30 | m | 2H | - | Aromatic H |
| 7.20 | m | 3H | - | Aromatic H |
| 3.08 | dd | 1H | 13.3, 6.3 | -CH₂- |
| 2.77 | sextet-like | 1H | - | -CH- |
| 2.68 | dd | 1H | 13.4, 8.0 | -CH₂- |
| 1.18 | d | 3H | 6.9 | -CH₃ |
Data sourced from Vera et al. (2018).[1]
Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 182.00 | C=O |
| 139.10 | Aromatic C (quaternary) |
| 129.09 | Aromatic CH |
| 128.51 | Aromatic CH |
| 126.52 | Aromatic CH |
| 41.24 | -CH- |
| 39.39 | -CH₂- |
| 16.59 | -CH₃ |
Data sourced from Vera et al. (2018).[1]
Table 3: Infrared (IR) Absorption Data for this compound (ATR, neat)
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3086-2557 | Broad band | O-H stretch |
| 1698 | Strong | C=O stretch |
| 1453 | Medium | C-H bend (CH₃) |
| 1249, 1230 | Medium | C-O stretch / O-H bend |
| 941 | Medium, broad | O-H bend (out-of-plane) |
| 740, 702 | Strong | C-H bend (out-of-plane, aromatic) |
Data sourced from Vera et al. (2018).[1]
Table 4: Mass Spectrometry (EI-MS) Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 164 | [M]⁺ | Molecular Ion |
| 118 | [M - HCOOH]⁺ | High |
| 91 | [C₇H₇]⁺ | Base Peak |
| 77 | [C₆H₅]⁺ | Medium |
| 65 | [C₅H₅]⁺ | Medium |
Data sourced from Vera et al. (2018).[1]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including the quaternary carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat solid sample. A small amount of the solid compound was placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.
-
Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 eV. This caused the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of relative intensity versus the m/z ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for the structural elucidation of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on 2-Methyl-3-phenylpropanoic Acid: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular weight and chemical formula of 2-Methyl-3-phenylpropanoic acid, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases and is intended to support laboratory and computational work.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. This data is critical for a range of scientific calculations, including stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Alternate Molecular Weight | 164.21 g/mol | [1] |
It is important to note that slight variations in molecular weight may be reported due to differences in isotopic abundance calculations.[2][3]
Chemical Identification
For unambiguous identification, the following identifiers are associated with this compound:
Structural Information Visualization
To illustrate the relationship between the compound and its core properties, the following diagram is provided.
Figure 1: Core Properties of this compound
References
The Multifaceted Biological Activities of 2-Methyl-3-phenylpropanoic Acid and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-3-phenylpropanoic acid and its derivatives. This class of small molecules, rooted in the structure of the common non-steroidal anti-inflammatory drugs (NSAIDs), has demonstrated a surprisingly broad and nuanced range of pharmacological effects. This document collates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways to serve as a foundational resource for ongoing research and development in this area.
Core Biological Activities
The primary biological activities associated with this compound and its analogs are anti-inflammatory, analgesic, and antibacterial. Emerging research also points towards potential applications as antinociceptive and antiplatelet agents. The core structure serves as a versatile scaffold, allowing for chemical modifications that can fine-tune its potency and selectivity across these different biological targets.
Quantitative Data Summary
The following tables summarize the key quantitative data for various analogs of this compound, providing a comparative view of their biological activities.
Table 1: Anti-inflammatory and Antinociceptive Activity
| Compound | Assay | Dose/Concentration | Result | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema (in vivo) | 10 mg/kg (i.p.) | 31.1% inhibition of edema | [1] |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test (in vivo) | 10 mg/kg (i.p.) | 36.78% increase in tail cut-off latency | [1] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (in vivo) | 10, 20, and 40 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [2] |
Table 2: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Reference |
| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | COX-1 | Better than Ibuprofen | [3] |
| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | COX-2 | Better than Ibuprofen | [3] |
| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | COX-1 | Better than Ibuprofen | [3] |
| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | COX-2 | Inhibition potentcy close to Nimesulide | [3] |
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d) | Not specified | Promising antibacterial property | [3] |
| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | Not specified | Promising antibacterial property | [3] |
| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | Not specified | Promising antibacterial property | [3] |
| 2-(4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6m) | Not specified | Promising antibacterial property | [3] |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and its analogs.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound or vehicle is administered, often intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is made into the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
In Vivo Antinociceptive Activity: Tail-Flick Test
This method evaluates the central analgesic activity of a compound.
-
Animal Model: Mice or rats are used.
-
Procedure:
-
A baseline latency for the animal to flick its tail away from a radiant heat source is recorded.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The percentage increase in tail-flick latency is calculated.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Procedure:
-
The test compound is pre-incubated with the enzyme.
-
Arachidonic acid (the substrate) is added to initiate the enzymatic reaction, which produces prostaglandin (B15479496) H2 (PGH2).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced (converted from PGH2) is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
Signaling Pathways and Mechanisms of Action
The primary mechanism of anti-inflammatory action for this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The antibacterial mechanism of action for these compounds is less well-defined and is an active area of research. It may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or other currently unknown targets.
Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Their well-established anti-inflammatory properties, coupled with emerging evidence of antibacterial and other pharmacological effects, make them attractive candidates for further drug discovery and development efforts. This guide provides a snapshot of the current understanding of these compounds and is intended to facilitate future research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-3-phenylpropanoic Acid: A Phenylalanine Derivative with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-phenylpropanoic acid, a chiral carboxylic acid and a structural analog of the amino acid phenylalanine, represents a key pharmacophore in medicinal chemistry. As a member of the 2-arylpropionic acid class, it shares structural similarities with well-known non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and biological activities. The document details experimental protocols for its preparation and discusses its potential mechanism of action, particularly in the context of inflammation. While specific quantitative biological data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to highlight its therapeutic promise. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.
Introduction
This compound is a carboxylic acid characterized by a phenyl group attached to a propanoic acid backbone with a methyl group at the alpha position. Its structural relationship to phenylalanine, an essential amino acid, makes it an interesting candidate for biological investigation. The presence of a chiral center at the C2 position results in two enantiomers, (S)- and (R)-2-Methyl-3-phenylpropanoic acid, which may exhibit different pharmacological and toxicological profiles. The broader class of 2-arylpropionic acids is renowned for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the synthesis, known biological activities, and potential therapeutic applications of this compound, with a focus on its role as a phenylalanine derivative.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 164.083729621 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK-- |
Synthesis of this compound
Several synthetic routes have been established for the preparation of 2-arylpropionic acids, which can be adapted for the synthesis of this compound. A common and effective method is the malonic ester synthesis.
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the malonic ester pathway.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Benzyl (B1604629) chloride
-
Methyl iodide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Alkylation with Benzyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the stirred solution at room temperature.
-
After the addition is complete, add benzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl benzylmalonate.
-
-
Methylation:
-
Dissolve the obtained diethyl benzylmalonate in a suitable solvent like ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
To this mixture, add methyl iodide dropwise and reflux for 2-3 hours.
-
Work up the reaction as described in the previous step to obtain diethyl benzylmethylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
To the diethyl benzylmethylmalonate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.
-
Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.
-
Cool the mixture to room temperature, which may result in the precipitation of the product.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Biological Activity and Potential Mechanisms of Action
A study on a pyrrole (B145914) derivative of this compound, namely 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory and immunomodulatory properties.[1][2][3]
Anti-inflammatory Activity
In a carrageenan-induced paw edema model in Wistar rats, a well-established assay for acute inflammation, this derivative exhibited significant anti-inflammatory effects.[1][2][3] The quantitative results from this study are summarized in Table 2.
Table 2: Anti-inflammatory Effect of a this compound Derivative in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition at 2h (Single Dose) | Paw Edema Inhibition at 4h (14-Day Repeated Dose) |
| Compound 3f | 10 | - | Significant (p < 0.001) |
| Compound 3f | 20 | Significant (p = 0.001) | Significant (p < 0.001) |
| Compound 3f | 40 | - | Significant (p < 0.001) |
| Diclofenac (Reference) | 25 | Significant | Significant |
Data extracted from Zlatanova-Tenisheva et al. (2025).[1][2][3]
Immunomodulatory Effects and Signaling Pathways
The aforementioned study also investigated the effect of the this compound derivative on cytokine levels in a lipopolysaccharide (LPS)-induced systemic inflammation model.[1][2][3] The results suggest that the compound modulates key inflammatory signaling pathways.
Specifically, repeated administration of the derivative led to a significant decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a significant increase in the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] These findings implicate the involvement of the TNF-α and TGF-β signaling pathways in the mechanism of action of this class of compounds.
TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its signaling is mediated through two distinct receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn regulate the expression of various pro-inflammatory genes. The observed reduction in TNF-α levels by the derivative of this compound suggests a potential inhibitory effect on this pathway.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
TGF-β1 is a multifunctional cytokine with potent anti-inflammatory and immunosuppressive properties. It signals through a receptor complex of type I and type II serine/threonine kinases, leading to the phosphorylation and activation of Smad proteins. The activated Smad complexes translocate to the nucleus and regulate the transcription of target genes involved in immune suppression and tissue repair. The elevation of TGF-β1 levels by the derivative of this compound suggests a potential activation of this anti-inflammatory pathway.
Caption: Simplified TGF-β signaling pathway promoting anti-inflammatory responses.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not extensively documented. However, as a member of the 2-arylpropionic acid class, its pharmacokinetic profile is expected to share similarities with other drugs in this category, such as ibuprofen (B1674241).
Generally, 2-arylpropionic acids are well-absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. They are highly bound to plasma proteins (>99%). The elimination half-life can vary among different members of this class but is generally in the range of a few hours. Metabolism primarily occurs in the liver, followed by renal excretion of the metabolites. For instance, ibuprofen has a biological half-life of about 2-4 hours and is eliminated within 24 hours.[4] It is important to note that these are general characteristics, and specific studies are required to determine the precise pharmacokinetic parameters of this compound.
Experimental Workflow for Biological Evaluation
To further elucidate the biological activity of this compound, a systematic experimental workflow is essential. A key initial step would be to assess its inhibitory activity against relevant enzymes, such as those in the inflammatory cascade.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory potential of this compound against a target enzyme.
Caption: A generalized experimental workflow for an enzyme inhibition assay.
Conclusion
This compound, as a phenylalanine derivative, holds considerable promise as a scaffold for the development of new therapeutic agents. Its structural similarity to established anti-inflammatory drugs, coupled with the demonstrated potent anti-inflammatory and immunomodulatory activities of its derivatives, underscores its potential. The modulation of key signaling pathways, including the downregulation of pro-inflammatory TNF-α and the upregulation of anti-inflammatory TGF-β1, suggests a multifaceted mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological effects, and is intended to facilitate future research and development efforts in this area. Further studies are necessary to determine the specific biological targets, quantitative activity, and pharmacokinetic profile of this compound to fully realize its therapeutic potential.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
Synonyms for 2-Methyl-3-phenylpropanoic acid (e.g., alpha-Methylhydrocinnamic acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpropanoic acid, also known by its common synonym α-Methylhydrocinnamic acid. This document consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and biological significance, making it an essential resource for professionals in research and drug development.
Nomenclature and Synonyms
This compound is a carboxylic acid with a well-defined structure, leading to various systematic and common names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification. The compound exists as a racemate and as individual enantiomers, each with a distinct CAS Registry Number.
| Synonym | Type | CAS Registry Number | Chirality |
| This compound | IUPAC Name | 1009-67-2[1] | Racemic |
| α-Methylhydrocinnamic acid | Common Name | 1009-67-2[1] | Racemic |
| 2-Benzylpropionic acid | Common Name | 1009-67-2[1] | Racemic |
| Benzenepropanoic acid, α-methyl- | Systematic Name | 1009-67-2[1] | Racemic |
| (S)-2-Methyl-3-phenylpropanoic acid | IUPAC Name | 14367-54-5[2][3] | (S)-enantiomer |
| (S)-2-Benzylpropanoic acid | Common Name | 14367-54-5[2] | (S)-enantiomer |
| DEAMINO-METHYL-PHENYLALANINE | Trivial Name | 14367-54-5[2] | (S)-enantiomer |
| (R)-2-Methyl-3-phenylpropanoic acid | IUPAC Name | Not specified | (R)-enantiomer |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Melting Point | 39-41 °C | [4] |
| Boiling Point | 167-168 °C at 23 mmHg | [4] |
| Density | 1.065 g/mL at 25 °C | [4] |
| XLogP3 | 2.1 | [2] |
| pKa | Not specified | |
| Solubility | Soluble in organic solvents like CDCl₃ for NMR analysis. | [5] |
Spectroscopic Data
Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.
| Technique | Key Data and Interpretation | Reference |
| ¹H NMR | In CDCl₃, characteristic signals are observed for the aromatic protons (multiplet, ~7.20-7.40 ppm), the methine proton (quartet, ~3.73 ppm), the methyl protons (doublet, ~1.51 ppm), and the carboxylic acid proton (broad singlet, ~11.5-11.7 ppm). | [6] |
| ¹³C NMR | In CDCl₃, distinct peaks are observed for the carboxylic carbon (~181.1 ppm), aromatic carbons (~127.2-139.7 ppm), the methine carbon (~45.4 ppm), and the methyl carbon (~18.0 ppm). | [5][6] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 150. A prominent base peak at m/z 105 corresponds to the loss of the carboxyl group ([M - COOH]⁺). Another significant fragment is the phenyl cation at m/z 77 ([C₆H₅]⁺). | [6] |
| Infrared (IR) Spectroscopy | Key absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹). | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.
Synthesis Protocol: Malonic Ester Synthesis
This protocol outlines a general approach for the synthesis of this compound via a malonic ester synthesis route.
Objective: To synthesize this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Benzyl (B1604629) chloride
-
Methyl iodide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation with Benzyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol (B145695). Add a solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add benzyl chloride dropwise and reflux the mixture for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the benzyl-substituted malonic ester.
-
Methylation: Dissolve the product from the previous step in absolute ethanol and treat it with sodium ethoxide followed by methyl iodide. Reflux the mixture for 2-3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC). After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Isolation: Heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases. Cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent.
Analytical Protocol: GC-MS Analysis
Objective: To confirm the identity and purity of synthesized this compound.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Compare the retention time and the mass spectrum of the sample with a known standard or with library data to confirm the identity. The fragmentation pattern should be consistent with the expected structure, showing key fragments at m/z 150, 105, and 77.[6]
Biological Activity and Signaling Pathways
Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal chemistry, known for their anti-inflammatory, analgesic, and potential anticancer activities.[7]
Enzyme Inhibition
This compound and its analogs have been investigated as inhibitors of various enzymes. For instance, related phenylpropionic acid derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] They have also been studied as inhibitors of metalloproteinases like thermolysin.[9]
Experimental Protocol: Thermolysin Inhibition Assay
Objective: To determine the inhibitory activity of this compound against thermolysin.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
Substrate: N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH₂ (FAGLA)
-
This compound (inhibitor)
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of thermolysin in Tris-HCl buffer. Prepare a stock solution of the substrate FAGLA in the same buffer. Prepare a stock solution of the inhibitor in DMSO and make serial dilutions in the buffer.
-
Assay: In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the thermolysin solution. Incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add the substrate solution to each well to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 345 nm over time using a spectrophotometer. The hydrolysis of FAGLA by thermolysin results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Potential Signaling Pathway Involvement
Based on the known targets of phenylpropanoic acid derivatives, a plausible signaling pathway that could be modulated by this compound is the inflammatory signaling cascade. Inhibition of enzymes like COX would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation.
Below is a conceptual diagram of a simplified inflammatory signaling pathway that could be targeted.
Experimental and Logical Workflows
The development and characterization of this compound involve a logical progression of steps from synthesis to biological evaluation.
This guide serves as a foundational resource for researchers and developers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile chemical entity.
References
- 1. alpha-Methylhydrocinnamic acid | C10H12O2 | CID 99862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Methyl-3-phenylpropanoic acid 97.00% | CAS: 14367-54-5 | AChemBlock [achemblock.com]
- 4. a-Methylhydrocinnamic acid 98 1009-67-2 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of pseudolysin and thermolysin by hydroxamate-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-3-phenylpropanoic Acid via Malonic Ester Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a variety of substituted carboxylic acids from simple alkyl halides. This application note provides a detailed protocol for the synthesis of 2-methyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and drug development, through a sequential dialkylation of diethyl malonate. The process involves the formation of a stabilized enolate from diethyl malonate, followed by two consecutive nucleophilic substitution reactions with benzyl (B1604629) bromide and a methylating agent. The resulting disubstituted malonic ester is then hydrolyzed and subsequently decarboxylated to yield the target carboxylic acid.
Chemical and Physical Data
A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in the following tables for easy reference and comparison.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| Benzyl bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |
| Methyl iodide | CH₃I | 141.94 | 42.4 | 2.28 |
| Diethyl benzyl(methyl)malonate | C₁₅H₂₀O₄ | 264.32 | ~160-165 (at reduced pressure) | Not available |
| This compound | C₁₀H₁₂O₂ | 164.20 | 278.6 (predicted) | 1.085 (predicted) |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| ~11.0-12.0 (br s, 1H) | -COOH |
| 7.15-7.35 (m, 5H) | Aromatic protons |
| 3.05 (dd, J = 13.6, 7.2 Hz, 1H) | -CH₂-Ph (diastereotopic H) |
| 2.75 (dd, J = 13.6, 7.6 Hz, 1H) | -CH₂-Ph (diastereotopic H) |
| 2.70 (m, 1H) | -CH(CH₃)- |
| 1.20 (d, J = 7.0 Hz, 3H) | -CH₃ |
Note: Predicted and typical chemical shifts are provided. Actual values may vary based on experimental conditions.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| IR Spectroscopy (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) |
| Frequency Range | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| 3030, 3060 | C-H stretch (aromatic) |
| 2970, 2930 | C-H stretch (aliphatic) |
| 1705 | C=O stretch (carboxylic acid) |
| 1600, 1495, 1455 | C=C stretch (aromatic ring) |
| 1230 | C-O stretch |
| 940 (broad) | O-H bend (out-of-plane) |
Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of Diethyl Benzyl(methyl)malonate (Sequential Dialkylation)
This protocol details the sequential addition of a benzyl group and a methyl group to diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Benzyl bromide
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved.
-
First Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 80.1 g (0.5 mol) of diethyl malonate dropwise from a dropping funnel over 30 minutes with continuous stirring.
-
First Alkylation (Benzylation): To the resulting enolate solution, add 85.5 g (0.5 mol) of benzyl bromide dropwise over 1 hour. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Second Enolate Formation: Cool the reaction mixture to room temperature. In a separate flask, prepare another 0.5 mol of sodium ethoxide solution as described in step 1. Add this second solution of sodium ethoxide to the reaction mixture containing diethyl benzylmalonate.
-
Second Alkylation (Methylation): To the newly formed enolate, add 71.0 g (0.5 mol) of methyl iodide dropwise over 1 hour. A gentle reflux may be observed. After the addition is complete, continue to stir at room temperature for 2 hours, then heat to reflux for an additional 1-2 hours to ensure complete reaction.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic extracts and wash with saturated aqueous ammonium chloride solution (100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzyl(methyl)malonate. Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to this compound
This protocol describes the conversion of the dialkylated malonic ester to the final carboxylic acid product.
Materials:
-
Diethyl benzyl(methyl)malonate
-
Concentrated hydrochloric acid
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Hydrolysis: In a round-bottom flask, combine the purified diethyl benzyl(methyl)malonate (e.g., 26.4 g, 0.1 mol) with 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by the disappearance of the ester layer.
-
Decarboxylation: Continue heating at reflux until the evolution of carbon dioxide ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.
Reaction Mechanism and Logical Relationships
The malonic ester synthesis proceeds through a series of well-defined steps. The following diagram illustrates the logical relationship between the key stages of the synthesis.
Caption: Logical steps in the malonic ester synthesis of a disubstituted carboxylic acid.
Asymmetric Synthesis of Enantiomerically Pure 2-Methyl-3-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure (S)- and (R)-2-methyl-3-phenylpropanoic acid. This chiral carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the α-position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production.
Three primary strategies for achieving high enantiopurity are presented: diastereoselective alkylation using an Evans chiral auxiliary, catalytic asymmetric hydrogenation of a prochiral precursor, and enzymatic kinetic resolution of the racemate. This guide offers a comparative overview of these methods, complete with detailed protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.
Comparative Data of Asymmetric Synthesis Methods
The following table summarizes typical quantitative data for the three distinct methods for obtaining enantiomerically pure 2-methyl-3-phenylpropanoic acid. These values are representative and may be optimized for specific laboratory conditions.
| Method | Key Reagents/Catalyst | Substrate | Product Configuration | Diastereomeric/Enantiomeric Excess | Overall Yield |
| Diastereoselective Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, LDA, Benzyl (B1604629) Bromide | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (S)-enantiomer | >99:1 (d.r.) | ~80-85% |
| Asymmetric Hydrogenation | Ru(OAc)₂[(S)-BINAP] | (E)-2-Methyl-3-phenylacrylic acid | (S)-enantiomer | >95% (e.e.) | >90% |
| Enzymatic Kinetic Resolution | Candida rugosa Lipase, Ethanol | Racemic this compound | (R)-acid / (S)-ester | >98% (e.e.) for unreacted acid | ~45% (for one enantiomer) |
Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This method involves the temporary attachment of a chiral auxiliary to a propionyl group, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the enantiomerically pure product. The Evans oxazolidinone auxiliaries are highly effective for this purpose due to their ability to create a rigid, chelated enolate that directs the approach of the electrophile.
Experimental Workflow
Detailed Protocol
Protocol 1: Acylation of the Chiral Auxiliary
-
To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the solution in vacuo and purify by flash column chromatography to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a stirred solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the acylated oxazolidinone from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution via cannula.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product, (4R,5S)-3-((S)-2-Methyl-3-phenylpropanoyl)-4-methyl-5-phenyl-2-oxazolidinone.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).[1]
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed to obtain (S)-2-Methyl-3-phenylpropanoic acid.[1]
Method 2: Catalytic Asymmetric Hydrogenation
This method involves the direct hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral catalyst. The Ru-BINAP system is a highly effective catalyst for this transformation, providing high enantioselectivity and yield under relatively mild conditions. The precursor, (E)-2-methyl-3-phenylacrylic acid, can be synthesized via a Knoevenagel condensation between phenylacetaldehyde (B1677652) and propanoic acid.
Experimental Workflow
Detailed Protocol
-
In a high-pressure autoclave, dissolve (E)-2-methyl-3-phenylacrylic acid (1.0 eq) in degassed methanol.
-
Add the Ru(OAc)₂[(S)-BINAP] catalyst (0.005-0.01 mol%).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to 10-50 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford enantiomerically pure (S)-2-methyl-3-phenylpropanoic acid.
Method 3: Enzymatic Kinetic Resolution
This method utilizes the enantioselectivity of an enzyme, typically a lipase, to resolve a racemic mixture of the carboxylic acid. The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester. This method is advantageous due to its mild reaction conditions and high enantioselectivity.
Experimental Workflow
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 2-Methyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral carboxylic acids, particularly those in the 2-arylpropionic acid class (profens), often exhibit distinct pharmacological and toxicological profiles. For instance, the (S)-enantiomer of many profens is responsible for their anti-inflammatory activity, while the (R)-enantiomer is often less active or may contribute to adverse effects. Consequently, the production of enantiomerically pure forms of these compounds is of significant interest in the pharmaceutical industry. The kinetic resolution of racemic mixtures using enzymes, particularly lipases, offers a highly selective and environmentally benign method for obtaining these valuable chiral building blocks.
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-methyl-3-phenylpropanoic acid via enantioselective esterification. The protocols described herein utilize commercially available lipases and standard analytical techniques for the determination of enantiomeric excess and conversion.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the case of the enantioselective esterification of a racemic carboxylic acid, the enzyme will preferentially convert one enantiomer into its corresponding ester, leaving the unreacted acid enriched in the other enantiomer. By stopping the reaction at approximately 50% conversion, it is possible to obtain both the ester and the remaining acid in high enantiomeric excess.
Experimental Workflow
The overall experimental workflow for the enzymatic kinetic resolution of racemic this compound is depicted below.
Application Notes and Protocols: 2-Methyl-3-phenylpropanoic Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-phenylpropanoic acid is a valuable chiral building block in modern organic synthesis, providing a versatile scaffold for the enantioselective preparation of a wide range of biologically active molecules. Its structure, featuring a stereogenic center at the α-position to a carboxylic acid and a benzyl (B1604629) group, makes it an ideal precursor for the synthesis of important pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and Angiotensin-Converting Enzyme (ACE) inhibitors. The (S)-enantiomer, in particular, is often the biologically active isomer, making stereocontrolled synthesis a critical aspect of its application.
These application notes provide an overview of the key synthetic strategies employing this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.
Key Applications and Synthetic Strategies
The primary applications of this compound as a chiral building block can be categorized into three main enantioselective strategies:
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid derivatives, using a chiral catalyst to induce high enantioselectivity in the formation of the chiral center.
-
Diastereoselective Alkylation using Chiral Auxiliaries: In this strategy, a chiral auxiliary, often derived from a related chiral molecule like L-phenylalanine, is temporarily attached to a prochiral substrate to direct the stereochemical outcome of an alkylation reaction.
Enzymatic Kinetic Resolution of Racemic 2-Arylpropionic Acids
Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched profens. Lipases are frequently employed to catalyze the enantioselective esterification of the racemic acid, where one enantiomer is converted to an ester at a much faster rate than the other.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
| Substrate (Racemic Acid) | Enzyme | Alcohol | Solvent | Yield (%) of (S)-Acid | Enantiomeric Excess (ee) of (S)-Acid (%) | Reference |
| Ibuprofen (B1674241) | Candida rugosa Lipase (B570770) | n-Butanol | Isooctane | >45 | >95 | [1] |
| Naproxen (B1676952) | Candida rugosa Lipase | Trimethylsilylmethanol | Isooctane | ~50 | High (not specified) | [2] |
| Ibuprofen Ethyl Ester (Hydrolysis) | Thermostable Esterase (EST10) | Water (in ionic liquid) | [OmPy][BF4] | 47.4 | 96.6 | [3] |
| Flurbiprofen | Candida antarctica Lipase B (CALB) | Methanol | Not specified | Not specified | 89.6 | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen
This protocol details the kinetic resolution of racemic ibuprofen via enantioselective esterification using Candida rugosa lipase.
Materials:
-
Racemic Ibuprofen
-
Candida rugosa Lipase (immobilized or free)
-
n-Butanol
-
Isooctane (or other suitable organic solvent like hexane)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)
-
Chiral HPLC system for ee determination
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic ibuprofen (1.0 eq) and n-butanol (1.2 eq) in isooctane.
-
Enzyme Addition: Add Candida rugosa lipase (typically 10-50% by weight of the substrate). A small amount of aqueous buffer may be added to maintain enzyme activity.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 37-45 °C) and monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to extract the unreacted (S)-ibuprofen as its sodium salt into the aqueous layer. The (R)-ibuprofen butyl ester will remain in the organic layer.
-
Isolation of (S)-Ibuprofen: Separate the aqueous layer and acidify it with a suitable acid (e.g., 1M HCl) to a pH of ~2. Extract the precipitated (S)-ibuprofen with diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic extract containing (S)-ibuprofen over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. ethz.ch [ethz.ch]
- 2. Enantioselective esterification of racemic naproxen by lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 4. (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for 2-Methyl-3-phenylpropanoic acid analysis
These application notes provide detailed protocols for the analysis of 2-Methyl-3-phenylpropanoic acid using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control. The protocols cover reversed-phase, normal-phase, and chiral separation techniques to suit various analytical needs, from routine purity assessments to specific enantiomeric quantification.
Reversed-Phase HPLC Method for Achiral Analysis
This method is suitable for the quantitative analysis of this compound in various matrices. It utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Workflow Diagram
Normal-Phase HPLC Method for Achiral Analysis
This method offers an alternative selectivity for the analysis of this compound and is particularly useful for separating it from non-polar impurities.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica (B1680970) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethyl Acetate : Trifluoroacetic Acid (97:3:0.95, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 264 nm[1] |
| Injection Volume | 20 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Carefully mix n-hexane, ethyl acetate, and trifluoroacetic acid in the specified ratio.[1] Degas the mobile phase.
-
Standard and Sample Preparation: Dissolve the reference standard and samples in the mobile phase to the desired concentrations. Filter through a 0.45 µm PTFE syringe filter.
Analysis Procedure:
-
Equilibrate the silica column with the mobile phase.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and perform quantitative analysis based on peak areas.
Chiral HPLC Method for Enantiomeric Separation
The separation of the enantiomers of this compound is crucial for stereospecific analysis in pharmaceutical and biological studies. Two primary approaches are presented: using a chiral stationary phase (CSP) and a chiral mobile phase additive (CMPA).
Method 1: Chiral Stationary Phase (CSP)
This is the most direct and common method for chiral separations.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralcel OJ-H (or equivalent) |
| Mobile Phase | n-Hexane : Ethanol : Methanol : Trifluoroacetic Acid (92:4:4:0.1, v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient |
| Detection | UV at 210 nm[2] |
| Injection Volume | 10 µL[2] |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified solvents and additive.[2]
-
Standard and Sample Preparation: Dissolve the racemic and enantiomerically pure standards, as well as samples, in the mobile phase or a suitable solvent like methanol.[2]
Method 2: Chiral Mobile Phase Additive (CMPA)
This method uses a standard achiral column, with chirality being induced by an additive in the mobile phase.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Aqueous buffer (e.g., 0.5% triethylamine (B128534) acetate, pH 3.0) with a chiral selector (e.g., 25 mM Hydroxypropyl-β-cyclodextrin) and an organic modifier (e.g., acetonitrile)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient |
| Detection | UV at 254 nm[3] |
| Injection Volume | 20 µL[3] |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous buffer and dissolve the chiral additive.[3] Add the organic modifier as needed to optimize retention and resolution.
-
Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.
Decision Tree for Chiral Method Selection
Quantitative Data Summary
The following table summarizes typical performance data for the described methods. Note that these values are illustrative and may vary depending on the specific instrument, column, and laboratory conditions.
| Method | Analyte | Retention Time (min) | Resolution (Rs) | Linearity (r²) | LOD (µg/mL) |
| Reversed-Phase | This compound | ~ 8.5 | N/A | > 0.999 | ~ 0.1 |
| Normal-Phase | This compound | ~ 12.2 | N/A | > 0.998 | ~ 0.2 |
| Chiral (CSP) | (R)-enantiomer | ~ 27.7[2] | > 1.5 | > 0.999 | ~ 0.05 |
| Chiral (CSP) | (S)-enantiomer | ~ 23.3[2] | > 1.5 | > 0.999 | ~ 0.05 |
Note: N/A = Not Applicable for achiral methods. LOD = Limit of Detection. These values are based on typical performance for similar compounds.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites on the column; pH of mobile phase inappropriate for the analyte. | Use a base-deactivated column; adjust mobile phase pH; add a competitor amine (e.g., triethylamine) to the mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition or column. | Optimize mobile phase strength and selectivity; try a different column chemistry (e.g., phenyl-hexyl). |
| Variable Retention Times | Fluctuation in column temperature; mobile phase composition changing; column degradation. | Use a column oven for temperature control; prepare fresh mobile phase daily; use a guard column and replace the analytical column if necessary. |
| No Peaks | Detector issue; no sample injected; compound not eluting. | Check detector lamp and settings; verify autosampler/injector function; use a stronger mobile phase. |
References
Application Note: Quantitative Analysis of 2-Methyl-3-phenylpropanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-3-phenylpropanoic acid in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is employed to enhance its chromatographic properties. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. The presented method is suitable for applications in drug metabolism studies, pharmacokinetic research, and quality control of pharmaceutical formulations.
Introduction
This compound is a carboxylic acid that serves as a key intermediate and metabolite in various pharmaceutical and chemical processes. Accurate and reliable quantification of this compound is crucial for understanding its behavior in biological systems and for ensuring the quality of related products. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of organic acids. However, the inherent polarity of the carboxylic acid group necessitates a derivatization step to increase volatility and thermal stability, ensuring good chromatographic peak shape and reliable quantification. This protocol outlines a validated GC-MS method following a methyl ester derivatization of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): (e.g., 4-Phenylbutyric acid or a stable isotope-labeled analog)
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Solvents: Methanol, Dichloromethane, Hexane (B92381) (all HPLC or GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Glassware: Autosampler vials with inserts, volumetric flasks, pipettes, and a heating block or water bath.
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For unknown samples, perform a suitable extraction if the matrix is complex (e.g., liquid-liquid extraction or solid-phase extraction). The final extract should be dissolved in methanol.
-
-
Derivatization to Methyl Ester:
-
Pipette 100 µL of the standard solution or sample extract into a clean, dry autosampler vial.
-
Add 50 µL of 14% BF3-methanol solution.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.[1]
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Mass Spectrum and Retention Time
The derivatization of this compound with BF3-methanol yields its methyl ester, Methyl 2-methyl-3-phenylpropanoate. The expected mass spectrum of this derivative will show characteristic fragment ions. The molecular ion ([M]+) is expected at m/z 178. A prominent fragment is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), which is characteristic of compounds containing a benzyl (B1604629) group. Another significant fragment is typically seen at m/z 88, resulting from a McLafferty rearrangement.
Under the specified GC conditions, the retention time for Methyl 2-methyl-3-phenylpropanoate would need to be empirically determined but is expected to elute in the mid-to-late portion of the chromatographic run.
Quantitative Analysis
For quantitative analysis using SIM mode, the following ions are recommended for monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl 2-methyl-3-phenylpropanoate | 91 | 88, 178 |
| Internal Standard (e.g., Methyl 4-phenylbutyrate) | To be determined based on its mass spectrum | To be determined |
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be >0.99.
Method Performance Characteristics (Illustrative Example)
The following table presents typical performance characteristics that can be expected from this method. These values should be experimentally verified.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The methyl ester derivatization protocol is straightforward and effective in improving the chromatographic performance of the analyte. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries, enabling them to implement this method for their specific analytical needs. It is recommended to perform a full method validation in the target matrix to ensure compliance with regulatory requirements.
References
Application Notes and Protocols for the Quantification of 2-Methyl-3-phenylpropanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-Methyl-3-phenylpropanoic acid in biological matrices, such as human plasma and urine. The protocols are designed to be adaptable for various research and development applications, from preclinical pharmacokinetic studies to clinical biomonitoring.
Section 1: Bioanalytical Method Validation
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following tables summarize the typical validation parameters and acceptance criteria based on regulatory guidelines.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ) | |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Mean accuracy within 85-115% of nominal (80-120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20% %CV. |
| Upper Limit of Quantification (ULOQ) | The highest standard on the calibration curve with acceptable precision and accuracy. |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Recovery | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | Assessed to ensure precision, accuracy, and selectivity are not compromised. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should be within ±15% of the nominal concentration. |
Section 2: Quantification in Human Plasma using LC-MS/MS
This section outlines a protocol for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for low concentration measurements.
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d5)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard (e.g., 50 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Application of 2-Methyl-3-phenylpropanoic acid in the synthesis of pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-phenylpropanoic acid and its derivatives are versatile building blocks in the synthesis of a variety of pharmaceutical compounds. The structural motif of a phenylpropanoic acid is central to the pharmacological activity of numerous drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of pharmaceuticals, with a focus on anti-inflammatory agents and key intermediates for complex drug molecules.
I. Synthesis of Anti-inflammatory Agents
Derivatives of this compound are widely explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A. Synthesis of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives
A common strategy for developing novel anti-inflammatory agents is the derivatization of the phenyl ring of a propionic acid scaffold. The following protocols detail a general synthesis route.
Experimental Protocols:
1. Synthesis of 2-(4-methylphenyl)propionic acid
-
Reaction: Hydrolysis of 2-(4-methylphenyl)propionitrile.
-
Procedure:
-
Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.
-
Reflux the mixture for 1 hour.
-
Extract the precipitated product with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and recrystallize the crude product from ethanol.
-
-
Yield: 78%
2. Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid
-
Reaction: Bromination of 2-(4-methylphenyl)propionic acid.
-
Procedure:
-
Dissolve 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g) in 50 mL of ethyl acetate and add a catalytic amount of HBr.
-
Cool the solution in an ice bath and add bromine (0.012 mol, 0.61 mL) in 20 mL of ethyl acetate dropwise.
-
Stir the reaction mixture at room temperature for 2 hours after the addition is complete.
-
Evaporate the solvent.
-
Wash the precipitated product with water, dry, and recrystallize from ethanol.
-
-
Yield: 79%
3. General Procedure for the Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives
-
Reaction: Nucleophilic substitution of 2-(4-(bromomethyl)phenyl)propionic acid with (benz)azolylthiol derivatives.
-
Procedure:
-
Dissolve 2-(4-(bromomethyl)phenyl)propionic acid (0.001 mol, 0.243 g) and the appropriate (benz)azolylthiol derivative (0.001 mol) in acetone.
-
Reflux the solution at 40°C for 12 hours.
-
Evaporate the acetone.
-
Wash the residue with water, filter, dry, and recrystallize from ethanol.
-
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 2-(4-methylphenyl)propionic acid | 2-(4-methylphenyl)propionitrile | 5 N HCl | Reflux, 1 h | 78 | |
| 2-(4-(bromomethyl)phenyl)propionic acid | 2-(4-methylphenyl)propionic acid | Br₂, HBr (cat.), Ethyl acetate | 0°C to RT, 2 h | 79 | |
| 2-(4-substitutedmethylphenyl)propionic acid deriv. | 2-(4-(bromomethyl)phenyl)propionic acid | (benz)azolylthiol, Acetone | Reflux (40°C), 12 h | Variable |
B. Biological Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins.
Experimental Protocol: COX Inhibition Assay
This protocol is a general method for determining the COX inhibitory activity of synthesized compounds.
-
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), hematin (B1673048) (cofactor), and L-epinephrine (cofactor).
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate at room temperature.
-
Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Terminate the reaction after 2 minutes by adding HCl.
-
Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using methods like LC-MS/MS or ELISA.
-
Calculate the percentage of inhibition by comparing the PGE2 production in the presence and absence of the inhibitor.
-
Signaling Pathway: Cyclooxygenase (COX) Pathway and NSAID Inhibition
Caption: Mechanism of action of this compound derivatives as COX inhibitors.
II. Synthesis of Aliskiren Intermediate
This compound derivatives also serve as crucial intermediates in the synthesis of complex pharmaceuticals. One notable example is their use in the synthesis of Aliskiren, a direct renin inhibitor for the treatment of hypertension.
A. Synthesis of a Key Aliskiren Intermediate
The synthesis of Aliskiren is a multi-step process, and various routes have been developed. The following workflow outlines a general synthetic approach to a key intermediate.
Experimental Workflow: Synthesis of an Aliskiren Intermediate
Application Notes and Protocols for Chiral Separation of 2-Methyl-3-phenylpropanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-phenylpropanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of various pharmaceuticals. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of efficient and scalable methods for their separation is of paramount importance in drug discovery and development. This document provides detailed application notes and protocols for three key techniques used in the chiral separation of this compound enantiomers: classical resolution by diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC). Additionally, an overview of preparative scale-up using Simulated Moving Bed (SMB) chromatography is discussed.
Comparison of Chiral Separation Techniques
The selection of a suitable chiral separation technique depends on various factors, including the scale of the separation, desired purity, cost, and available resources. The following table summarizes the key quantitative parameters for the described methods.
| Technique | Method | Chiral Selector/Agent | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Classical Resolution | Diastereomeric Salt Crystallization | (R)-(+)-α-Methylbenzylamine | ~40% (for one enantiomer) | >95% | Scalable, cost-effective for large quantities | Labor-intensive, relies on trial-and-error for optimal resolving agent and solvent |
| Enzymatic Resolution | Kinetic Resolution (Hydrolysis of methyl ester) | Amano Lipase PS from Burkholderia cepacia | ~45-50% (for each enantiomer) | >95% | High enantioselectivity, mild reaction conditions | Limited to 50% theoretical yield for each enantiomer in kinetic resolution |
| Chiral HPLC | Analytical Separation | Chiralcel® OJ-H | N/A (analytical) | >99% | High resolution, accurate quantification | Limited sample loading, high cost of chiral stationary phases |
| Chiral HPLC | Preparative Separation | Chiralcel® OJ-H (or similar) | >90% (recovery) | >99% | High purity products, direct separation | Requires specialized equipment, solvent-intensive |
I. Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a widely used method for the preparative separation of enantiomers. It involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol
1. Formation of Diastereomeric Salts: a. Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727), ethanol, or acetone). b. In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq), in the same solvent. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.
2. Fractional Crystallization: a. The less soluble diastereomeric salt will start to precipitate. The crystallization process can be encouraged by slow cooling, seeding with a small crystal of the desired salt, or by partial evaporation of the solvent. b. Allow the crystallization to proceed at a controlled temperature (e.g., 4°C) for several hours to overnight to maximize the yield of the desired diastereomer. c. Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.
3. Liberation of the Enantiomer: a. Suspend the isolated diastereomeric salt in water. b. Add a strong acid (e.g., 2M HCl) to protonate the carboxylic acid and liberate it from the chiral amine. c. Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
4. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC analysis (see Section III).
Workflow for Classical Resolution
Caption: Workflow for classical resolution of enantiomers.
II. Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is highly efficient and operates under mild conditions. For carboxylic acids, a common strategy is the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.
Experimental Protocol
1. Substrate Preparation (Esterification): a. If starting from the racemic acid, it first needs to be converted to its corresponding ester (e.g., methyl ester) using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).
2. Enzymatic Hydrolysis: a. Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0). b. Disperse the racemic methyl 2-methyl-3-phenylpropanoate in the buffer. c. Add a lipase, such as Amano Lipase PS from Burkholderia cepacia (e.g., 10-50% w/w of the substrate). d. Stir the mixture at a controlled temperature (e.g., 30-40°C). e. Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion. At this point, the reaction mixture will contain one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid.
3. Product Separation: a. Stop the reaction by filtering off the immobilized enzyme. b. Extract the unreacted ester with an organic solvent (e.g., diethyl ether). c. Acidify the remaining aqueous layer with 2M HCl to a pH of ~2. d. Extract the hydrolyzed carboxylic acid with an organic solvent. e. Purify both the ester and the acid fractions separately. The ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer.
Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
III. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. It can also be scaled up for preparative separations. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Analytical Method Protocol
1. Chromatographic Conditions:
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting condition is Hexane (B92381):IPA:TFA (90:10:0.1, v/v/v). The ratio of hexane to IPA can be optimized to achieve baseline separation. For example, a mobile phase of Hexane/IPA (98:2) has been reported for a similar compound.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Injection Volume: 10-20 µL.
2. Sample Preparation: a. Dissolve a small amount of the sample (racemic mixture or resolved enantiomer) in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is obtained. b. Inject the sample and record the chromatogram. c. The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Preparative Scale-Up Considerations
For the isolation of larger quantities of pure enantiomers, the analytical HPLC method can be scaled up to a preparative scale. This involves:
-
Larger Column Dimensions: Using columns with a larger internal diameter (e.g., >20 mm).
-
Higher Flow Rates: Increasing the flow rate proportionally to the column cross-sectional area.
-
Increased Sample Loading: Injecting a larger mass of the racemic mixture. The maximum loading capacity needs to be determined experimentally to avoid peak overlap.
-
Fraction Collection: Using a fraction collector to isolate the eluting enantiomers.
Logical Diagram for HPLC Method Development
Caption: Logical workflow for chiral HPLC method development.
IV. Simulated Moving Bed (SMB) Chromatography
For large-scale, continuous separation of enantiomers in an industrial setting, Simulated Moving Bed (SMB) chromatography is a highly efficient technique. SMB is a form of preparative chromatography that simulates a counter-current movement between the stationary phase and the mobile phase, leading to a more efficient use of the stationary phase and solvent, and resulting in higher productivity compared to batch preparative HPLC.
The process involves a series of interconnected columns. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched along the direction of the mobile phase flow, simulating the movement of the solid phase in the opposite direction. This allows for the continuous separation of a binary mixture into two product streams with high purity.
The development of an SMB process for the separation of this compound enantiomers would typically follow the successful development of a robust analytical/preparative chiral HPLC method. The parameters from the HPLC method, such as the choice of stationary and mobile phases, are used as a starting point for the design and optimization of the SMB process.
Conceptual Diagram of a 4-Zone SMB System
Caption: Conceptual zones of a 4-zone SMB system.
References
Application Notes and Protocols for the Biotransformation of 2-Methyl-3-phenylpropanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methyl-3-phenylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Enantiomerically pure forms of this acid are often required to ensure the desired therapeutic effects and to minimize potential side effects associated with the other enantiomer. Biotransformation, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. This document provides detailed application notes and protocols for the production of (S)-2-Methyl-3-phenylpropanoic acid via the enzymatic kinetic resolution of its racemic ester.
The primary method detailed here is the stereoselective hydrolysis of a racemic ester of 2-Methyl-3-phenylpropanoic acid using lipases. Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leading to the accumulation of an enantiomerically enriched acid and the corresponding unreacted ester. This allows for the separation of the two enantiomers.
Biotransformation Pathway: Lipase-Catalyzed Kinetic Resolution
The kinetic resolution of racemic this compound ester proceeds via the enantioselective hydrolysis of the ester by a lipase (B570770). The lipase preferentially recognizes and hydrolyzes one enantiomer (typically the R-enantiomer for many lipases with this substrate structure) to the corresponding carboxylic acid, leaving the other enantiomer (the desired S-enantiomer) as the unreacted ester. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining substrate.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Methyl-3-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, first with a benzyl (B1604629) halide (e.g., benzyl bromide) and then with a methyl halide (e.g., methyl iodide), followed by hydrolysis and decarboxylation. Another potential route involves the alkylation of a pre-formed enolate of a derivative of 3-phenylpropanoic acid.
Q2: What are the critical parameters to control during the malonic ester synthesis of this compound?
A2: Key parameters to control include:
-
Base Selection: A strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) is crucial for the complete deprotonation of the malonic ester.
-
Reaction Temperature: Alkylation steps are typically performed at low temperatures to control the reaction rate and minimize side reactions.
-
Stoichiometry of Reagents: Careful control of the molar ratios of the base and alkylating agents is necessary to prevent side reactions like dialkylation at the wrong stage.
-
Hydrolysis Conditions: Complete hydrolysis of the diester is essential for a good yield. This is typically achieved by heating with a strong acid or base.
-
Decarboxylation Temperature: The dicarboxylic acid intermediate readily decarboxylates upon heating to yield the final product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate) can show the disappearance of starting materials and the appearance of the product. For GC analysis, small aliquots of the reaction mixture can be withdrawn, worked up, and injected to quantify the conversion to the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors throughout the synthetic process. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and anhydrous base (e.g., freshly prepared sodium ethoxide). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture. |
| Incomplete Alkylation | Verify the purity and reactivity of the alkylating agents (benzyl halide and methyl halide). Consider increasing the reaction time or temperature slightly for the alkylation steps, while monitoring for side reactions. |
| Di-benzylation or Di-methylation | Add the alkylating agents slowly and at a controlled temperature. Use a slight excess of the malonic ester relative to the first alkylating agent (benzyl bromide) to favor mono-alkylation. |
| Incomplete Hydrolysis | Ensure sufficient reaction time and concentration of the acid or base used for hydrolysis. Monitor the disappearance of the ester intermediate by TLC or GC.[1][2] |
| Product Loss During Workup | Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[2] Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate before extraction. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the quality and downstream applications of the final product.
| Impurity | Identification Method | Removal Strategy |
| Unreacted Diethyl Malonate | GC-MS, NMR | Careful vacuum distillation. Diethyl malonate has a lower boiling point than the product. |
| Mono-alkylated Malonic Ester | GC-MS, NMR | Ensure the second alkylation step goes to completion. Purification can be achieved by column chromatography or careful fractional distillation. |
| Dialkylated Byproducts (e.g., 2,2-dimethyl-3-phenylpropanoic acid) | GC-MS, NMR | Optimize the stoichiometry of the methylating agent. Purification can be challenging and may require careful fractional distillation or preparative chromatography. |
| Benzyl Alcohol (from hydrolysis of benzyl halide) | GC-MS, NMR | Wash the organic extract with a sodium bicarbonate solution to remove acidic impurities, followed by a water wash. |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Step 1: Formation of the Enolate and Benzylation
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add benzyl bromide dropwise while maintaining the temperature below 10 °C.
-
Once the addition of benzyl bromide is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting malonate.
Step 2: Methylation
-
Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide.
-
Add methyl iodide dropwise, controlling the temperature.
-
After the addition, stir the reaction mixture at room temperature overnight or gently reflux until the second alkylation is complete as monitored by TLC/GC.
Step 3: Hydrolysis and Decarboxylation
-
Remove the ethanol by rotary evaporation.
-
Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux for several hours to hydrolyze the ester groups.[2]
-
Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidified mixture to reflux to effect decarboxylation until carbon dioxide evolution ceases.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product multiple times with diethyl ether.[2]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Methyl-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methyl-3-phenylpropanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and versatile method for synthesizing this compound is the Malonic Ester Synthesis. This method involves the alkylation of diethyl malonate with benzyl (B1604629) halide followed by a second alkylation with a methyl halide, and subsequent hydrolysis and decarboxylation. Other potential routes, often with more specific applications, include variations of the Reformatsky reaction or the use of organometallic reagents.
Q2: My overall yield is low. What are the most likely causes?
A2: Low yields in the malonic ester synthesis of this compound can arise from several factors:
-
Incomplete deprotonation: The initial deprotonation of diethyl malonate is crucial for the subsequent alkylation steps.
-
Side reactions: Competing reactions, such as dialkylation of the malonic ester or elimination reactions of the alkyl halides, can reduce the yield of the desired product.
-
Losses during workup and purification: Significant product loss can occur during extraction, washing, and purification steps.
Q3: I am observing significant amounts of a dialkylated byproduct. How can I minimize this?
A3: The formation of a dialkylated byproduct, where two benzyl or two methyl groups are added to the malonic ester, can be a significant issue. To minimize this:
-
Control stoichiometry: Use a slight excess of diethyl malonate relative to the base and alkylating agents.
-
Slow addition of alkylating agent: Add the benzyl halide and methyl iodide slowly and at a controlled temperature to favor mono-alkylation.
-
Choice of base: A bulky base can sometimes improve selectivity for mono-alkylation.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of intermediates and the final product.
Troubleshooting Guides
Issue 1: Low Yield of Alkylated Malonic Ester Intermediate
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). Verify the quality and concentration of the base. Consider extending the reaction time for the deprotonation step. |
| Poor Quality of Reagents | Use freshly distilled and dry solvents and alkylating agents (benzyl halide and methyl iodide). Moisture can quench the enolate and reduce yield. |
| Side Reactions (e.g., Elimination) | Maintain a low reaction temperature during the addition of the alkylating agents. Consider using a less hindered base if elimination is a major issue with your specific benzyl halide. |
Issue 2: Incomplete Hydrolysis and Decarboxylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Saponification | Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the ester groups. Increase the reflux time and/or temperature to drive the reaction to completion. |
| Incomplete Decarboxylation | After acidification, ensure the reaction mixture is heated to a sufficient temperature (typically just above 100 °C) for an adequate amount of time to ensure complete loss of CO2. Monitor for the cessation of gas evolution. |
| Premature Precipitation | If the dicarboxylic acid intermediate precipitates upon acidification before decarboxylation is complete, consider adding a co-solvent to maintain homogeneity during the heating step. |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound via the malonic ester route.
Step 1: First Alkylation (Benzylation)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol (B145695).
-
Add a solution of sodium ethoxide in ethanol dropwise to the diethyl malonate solution with stirring.
-
After the addition is complete, add benzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting diethyl malonate is consumed.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl benzylmalonate.
Step 2: Second Alkylation (Methylation)
-
Dissolve the crude diethyl benzylmalonate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise with stirring.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the diethyl benzylmalonate is consumed.
-
Work up the reaction as described in Step 1 to obtain crude diethyl benzylmethylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude diethyl benzylmethylmalonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2).
-
Heat the acidified mixture to approximately 100-110 °C to effect decarboxylation. Continue heating until the evolution of carbon dioxide ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation Steps
| Parameter | Benzylation | Methylation |
| Electrophile | Benzyl Chloride | Methyl Iodide |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Typical Reaction Time | 2-3 hours | 2-3 hours |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Common byproducts in the synthesis of 2-Methyl-3-phenylpropanoic acid and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-3-phenylpropanoic acid. The focus is on identifying and removing common byproducts associated with prevalent synthetic routes.
Malonic Ester Synthesis Route: FAQs and Troubleshooting
The malonic ester synthesis is a widely used method for preparing carboxylic acids.[1] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[2] For this compound, this typically involves a two-step alkylation with a benzyl (B1604629) halide and a methyl halide.
Q1: What are the primary byproducts I should expect when synthesizing this compound via the malonic ester route?
A1: The most common byproducts arise from the alkylation steps. A major drawback of this synthesis is the potential for dialkylation.[2][3] You should anticipate the following impurities in your crude product:
-
Dialkylated Malonic Ester: This is a significant byproduct where the alpha-carbon of the malonic ester is alkylated twice by the same alkyl halide, or a mixture.[3]
-
Unreacted Starting Materials: Residual diethyl malonate, benzyl halide, and methyl halide may be present.
-
Mono-alkylated Intermediates: Incomplete reaction can leave behind mono-benzylated or mono-methylated malonic esters.
| Byproduct Category | Specific Examples | Reason for Formation |
| Over-alkylation | Diethyl 2,2-dibenzylmalonate, Diethyl 2,2-dimethylmalonate | The mono-alkylated intermediate still possesses an acidic proton and can be alkylated again.[4] |
| Incomplete Reaction | Diethyl 2-benzylmalonate, Diethyl 2-methylmalonate | Insufficient reaction time, temperature, or amount of alkylating agent. |
| Unreacted Reagents | Diethyl malonate, Benzyl halide, Methyl halide | Use of excess reagents or incomplete reaction. |
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: To reduce the amount of dialkylated products, it is recommended to use an excess of the malonic ester relative to the alkylating agent.[5][6] This statistical advantage favors the mono-alkylation of the more abundant starting material.
Q3: My crude product is a mixture of the desired product and neutral organic compounds (unreacted alkyl halides, dialkylated ester). What is the best way to separate them?
A3: An acid-base extraction is a highly effective method to separate the acidic desired product, this compound, from neutral byproducts.[7] The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, while the neutral impurities remain in the organic phase.[8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).[9] The acidic product will move to the aqueous layer as its sodium salt. The neutral byproducts will remain in the organic layer. Repeat the extraction on the organic layer twice more to ensure complete separation.
-
Separation: Combine the aqueous extracts. The organic layer containing the neutral byproducts can be set aside.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with 6M hydrochloric acid (HCl) until the solution is acidic to litmus (B1172312) paper (pH ~2).[9] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
Q4: After acid-base extraction, my product is still not pure. What is the next step?
A4: Recrystallization is an excellent technique for further purification. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: Petroleum ether is a commonly used solvent for the recrystallization of 2-phenylpropionic acid derivatives.[7] Alternatively, a two-solvent system such as ethanol/water or toluene/heptane can be effective.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[12]
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.[12]
-
Filtration: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Caption: Workflow for Malonic Ester Synthesis and Purification.
Arndt-Eistert Synthesis Route: FAQs and Troubleshooting
The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue.[13] This involves the reaction of an acid chloride with diazomethane (B1218177), followed by a Wolff rearrangement.[14]
Q1: What is the most critical byproduct to avoid in the Arndt-Eistert synthesis?
A1: The primary byproduct of concern is an α-chloromethylketone. This forms if the diazoketone intermediate reacts with hydrogen chloride (HCl) that is generated during the initial reaction between the acid chloride and diazomethane.[15][16]
Q2: How can the formation of α-chloromethylketone be prevented?
A2: There are two main strategies to prevent this side reaction:
-
Use Excess Diazomethane: An excess of diazomethane (at least two equivalents) should be used. The second equivalent acts as a scavenger for the HCl produced.[13]
-
Newman-Beal Modification: Add a tertiary amine, such as triethylamine (B128534), to the reaction mixture. The triethylamine will neutralize the HCl as it is formed.[15][17]
| Issue | Cause | Prevention Method |
| α-chloromethylketone formation | Reaction of diazoketone with HCl. | Use at least 2 equivalents of diazomethane or add triethylamine to the reaction.[13] |
| Incomplete Reaction | Insufficient conversion of the acid to the acid chloride, or incomplete Wolff rearrangement. | Ensure complete formation of the acid chloride before adding diazomethane. Use an appropriate catalyst (e.g., Ag2O) for the Wolff rearrangement.[14] |
Q3: How should I purify the final product from an Arndt-Eistert synthesis?
A3: After the Wolff rearrangement and subsequent hydrolysis to the carboxylic acid, the purification generally involves:
-
Removal of the Catalyst: If a silver catalyst was used, it can be removed by filtration.
-
Extraction: An acid-base extraction, as described for the malonic ester synthesis, can be used to separate the desired carboxylic acid from any neutral byproducts.[18]
-
Recrystallization or Chromatography: Recrystallization is often sufficient for final purification. For very high purity requirements, column chromatography on silica (B1680970) gel can be employed.[19] A mobile phase of ethyl acetate (B1210297) in hexanes would likely provide good separation.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. p.urbanpro.com [p.urbanpro.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 19. rsc.org [rsc.org]
Purification of 2-Methyl-3-phenylpropanoic acid by recrystallization and distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-3-phenylpropanoic acid by recrystallization and distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a purification method for this compound?
A1: The choice between recrystallization and distillation depends on the nature of the impurities and the scale of the purification. Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired compound. It is often the preferred method for obtaining high-purity crystalline solids. Vacuum distillation is suitable for separating compounds with different boiling points and is particularly useful for removing non-volatile or polymeric impurities, or for purifying larger quantities of the acid if it is a liquid or low-melting solid at room temperature.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For a carboxylic acid like this compound, which has both polar (carboxylic acid) and non-polar (phenyl and methyl groups) regions, a range of solvents can be tested. Good starting points include solvent/anti-solvent systems. For instance, dissolving the compound in a more polar solvent like tert-butyl methyl ether (TBME) or ethanol (B145695) and then adding a non-polar anti-solvent like hexane (B92381) or heptane (B126788) until turbidity is observed is a common strategy.[1][2] Water can also be used, especially in combination with a miscible organic solvent like ethanol.[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high level of impurities depressing the melting point, the solution being too concentrated, or the cooling rate being too fast.[1] To resolve this, try the following:
-
Re-heat the solution and add more solvent to decrease the concentration.[1]
-
Allow the solution to cool more slowly. Insulating the flask can help.[1]
-
Consider a different solvent system with a lower boiling point or different polarity.[1]
-
If impurities are suspected, an initial purification step like a silica (B1680970) gel plug or column chromatography might be necessary before recrystallization.[4]
Q4: At what temperature and pressure should I distill this compound?
Experimental Protocols
Recrystallization Protocol (Solvent/Anti-Solvent System)
-
Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent system (e.g., tert-butyl methyl ether/hexane or ethanol/water). The compound should be soluble in the primary solvent and insoluble in the anti-solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel to remove them.[8]
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the hot solution until a persistent cloudiness is observed.[8] If too much anti-solvent is added, add a small amount of the primary solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[8]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[2]
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is inspected for defects. Use a Claisen adapter to minimize bumping. A stir bar must be used for even boiling, as boiling stones are ineffective under vacuum.[7] All joints must be properly greased to ensure a good seal.[7]
-
System Evacuation: Connect the apparatus to a vacuum source with a vacuum trap in between.[7] Begin to reduce the pressure in the system before applying heat to remove any low-boiling residual solvents.[7]
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Distillation: Collect the fraction that distills at a stable temperature and pressure. For pure compounds, the boiling point may not remain constant if the vacuum fluctuates.[5][7]
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature. Slowly and carefully reintroduce air into the system before turning off the vacuum source to prevent back-suction.[7]
-
Cleanup: Disassemble and clean the glassware promptly, as ground glass joints can sometimes freeze together.[7]
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| tert-Butyl methyl ether (TBME) | 55.2 | Low-Medium | Primary solvent, often used with hexane.[2] |
| Ethanol | 78.4 | High | Primary solvent, often used with water.[1] |
| Hexane | 69 | Low | Anti-solvent for more polar compounds.[1] |
| Heptane | 98.4 | Low | Anti-solvent for more polar compounds. |
| Toluene | 111 | Low | Can be used for compounds that are difficult to crystallize.[4] |
| Water | 100 | High | Can be a good choice for polar compounds.[9] |
Table 2: Estimated Boiling Points of Phenylpropanoic Acids at Reduced Pressure
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 2-Phenylpropionic acid | 93-94 | 0.9[6] |
| 3-Phenylpropanoic acid | 280 (at atmospheric pressure) | 760[10] |
Note: The boiling point of this compound under vacuum is expected to be similar to that of 2-phenylpropionic acid.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Compound is too soluble in the chosen solvent.[1]- Solution is too dilute.[1] | - Reduce the volume of the solvent by careful evaporation.- Add a seed crystal to induce crystallization.[1]- Cool the solution in an ice bath to further decrease solubility.[8] |
| "Oiling out" occurs | - Cooling rate is too fast.[1]- High level of impurities present.[1]- Improper solvent choice.[1] | - Reheat the solution, add more solvent, and allow it to cool more slowly.[1]- Consider pre-purification with a silica plug.- Select a different solvent or solvent/anti-solvent system.[1] |
| Low yield of recovered crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Excessive washing of the collected crystals.[1] | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can adsorb the product).[3]- A second recrystallization may be necessary. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping/Uncontrolled Boiling | - Lack of a stir bar or uneven heating.- Residual low-boiling solvent present.[7] | - Ensure a stir bar is present and stirring adequately.- Evacuate the system thoroughly before heating to remove volatile solvents.[7] |
| Inability to achieve a low vacuum | - Leaks in the system.[7]- Poorly greased joints.[7] | - Check all connections and ensure they are secure.- Re-grease all ground glass joints. |
| Product is not distilling | - Temperature is too low.- Vacuum is not low enough. | - Gradually increase the heating mantle temperature.- Check the vacuum source for proper function. |
| Pressure fluctuations | - Leaks in the system.- Inconsistent vacuum source (e.g., water aspirator).[5] | - Check for leaks.- Use a vacuum regulator for more precise pressure control.[5] |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the stereoselective synthesis of 2-Methyl-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
The main strategies for achieving enantiomerically enriched this compound and its analogs include:
-
Diastereoselective Alkylation using Chiral Auxiliaries: This common approach involves temporarily attaching a chiral molecule (an auxiliary) to a precursor. This auxiliary directs an alkylation reaction to create the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product. Evans oxazolidinones are a widely used class of auxiliaries for this purpose.
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated acid, using a chiral metal catalyst (often based on Rhodium or Ruthenium) to create the stereocenter with high enantioselectivity.
-
Enzymatic Kinetic Resolution (EKR): EKR uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For instance, a lipase (B570770) can selectively hydrolyze the (S)-ester from a racemic ester mixture, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.
Troubleshooting Guides
Issue 1: Poor Enantiomeric or Diastereomeric Excess
Q: My synthesis resulted in a low enantiomeric excess (e.e.) or diastereomeric excess (d.e.). What are the potential causes and how can I improve stereoselectivity?
A: Low stereoselectivity can stem from several factors related to reaction conditions and reagent quality. Below is a troubleshooting workflow and a summary of factors that influence the stereoselectivity of the Evans Asymmetric Alkylation, a common method for this synthesis.
Click to view Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting decision tree for low stereoselectivity.
Factors Influencing Diastereoselectivity in Evans Alkylation:
The choice of base, cation, and electrophile are critical for achieving high diastereoselectivity. The enolate geometry and subsequent chelation control the facial selectivity of the electrophilic attack.
| Chiral Auxiliary (Valine-derived) | Base | Electrophile (E+) | Diastereomeric Ratio (Major:Minor) | Reference |
| (S)-N-Propionyl-4-isopropyloxazolidinone | LDA (Li⁺) | Benzyl (B1604629) bromide | >99 : 1 | |
| (S)-N-Propionyl-4-isopropyloxazolidinone | NaHMDS (Na⁺) | Methyl iodide | 91 : 9 | |
| (R)-N-Propionyl-4,5-diphenyloxazolidinone | LDA (Li⁺) | Benzyl bromide | 2 : 98 | |
| (R)-N-Propionyl-4,5-diphenyloxazolidinone | NaHMDS (Na⁺) | Methyl iodide | 7 : 93 |
Key Recommendations:
-
Enolate Formation: For high selectivity, enolate formation should be performed at low temperatures, typically -78°C, using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in an anhydrous solvent like THF.
-
Chelation Control: The metal counterion of the base chelates with the carbonyl groups of the N-acyloxazolidinone, creating a rigid structure. This conformation sterically blocks one face of the enolate, directing the electrophile to the opposite face.
-
Auxiliary Choice: The choice of the chiral auxiliary itself is crucial. Auxiliaries derived from different amino acids (e.g., valine vs. phenylalanine) will present different steric environments, influencing the outcome. Both enantiomeric forms of the auxiliary should be available to synthesize either enantiomer of the target product.
Issue 2: Low Overall Yield
Q: My overall reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Alkylation: The initial alkylation of the chiral auxiliary-attached substrate may be incomplete.
-
Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full consumption of the starting material. Ensure all reagents are pure and anhydrous, as moisture can quench the enolate.
-
-
Formation of Byproducts: A common side reaction is the formation of a dimethylated product if the starting material has multiple acidic protons.
-
Solution: Using dimethyl carbonate (DMC) as a methylating agent has been shown to provide high selectivity (up to 99%) for the monomethylated derivative. Careful monitoring and stopping the reaction upon consumption of the starting material is key.
-
-
Inefficient Auxiliary Cleavage: The hydrolysis step to remove the chiral auxiliary can be incomplete or lead to degradation.
-
Solution: Lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0°C is a highly effective and regioselective method for cleaving oxazolidinone auxiliaries without epimerization of the newly formed stereocenter.
-
-
Losses During Workup: Significant product can be lost during aqueous extractions and purification.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery. Ensure proper pH adjustment during extractions to isolate the carboxylic acid.
-
Key Experimental Protocols
Protocol 1: Evans Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a key step in the synthesis of this compound derivatives.
Caption: Workflow for Evans Asymmetric Alkylation.
Methodology:
-
A solution of the (S)-N-propionyl-4-isopropyloxazolidinone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithium enolate.
-
The electrophile (e.g., benzyl bromide) is added dropwise at -78°C.
-
The reaction is stirred for several hours, often allowing it to warm slowly to a higher temperature (e.g., 0°C or room temperature).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the desired diastereomer.
**Protocol 2: Chiral Auxiliary
Technical Support Center: Enzymatic Resolution of 2-Methyl-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic resolution of 2-methyl-3-phenylpropanoic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the enzymatic resolution of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no enzyme activity?
A1: Low or no enzyme activity can stem from several factors related to the enzyme itself or the reaction conditions.
-
Potential Causes:
-
Improper Enzyme Storage or Handling: Enzymes are sensitive to temperature and pH fluctuations, which can lead to denaturation and loss of activity.
-
Enzyme Deactivation: The presence of inhibitors in the reaction mixture or harsh reaction conditions can deactivate the enzyme. For instance, some reactive aldehyde substrates have been shown to inactivate enzymes.[1]
-
Suboptimal Reaction Conditions: The temperature, pH, or solvent system may not be optimal for the specific lipase (B570770) being used.
-
Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability to the enzyme.
-
-
Solutions:
-
Ensure enzymes are stored at the recommended temperature and handled according to the manufacturer's instructions.
-
Verify the purity of all reactants and solvents to eliminate potential inhibitors.
-
Optimize reaction conditions by screening a range of temperatures and solvents. For example, lipases often show enhanced stability at higher temperatures when immobilized.[2]
-
Select a solvent system that ensures adequate solubility of this compound.
-
Q2: My reaction has low enantioselectivity (low ee). What can I do to improve it?
A2: Low enantioselectivity is a common challenge in kinetic resolutions and can be influenced by several experimental parameters.
-
Potential Causes:
-
Suboptimal Enzyme Choice: The selected lipase may not be inherently selective for the substrate.
-
Reaction Proceeding Too Long: As the concentration of the more reactive enantiomer decreases, the enzyme may begin to react with the less-preferred enantiomer, reducing the overall enantiomeric excess.
-
Unfavorable Reaction Conditions: The choice of solvent and temperature can significantly impact the enantioselectivity of a lipase. For instance, the enantioselectivity of lipase-catalyzed transesterification can be influenced by the molecular shape of the solvent.[3]
-
-
Solutions:
-
Screen Different Lipases: Test a variety of lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, or Candida rugosa, to find one with higher enantioselectivity for your substrate.[4]
-
Conduct a Time-Course Experiment: Monitor the reaction over time to determine the optimal endpoint that maximizes enantiomeric excess, which is typically around 50% conversion for a kinetic resolution.
-
Optimize Solvent and Temperature: Systematically vary the reaction solvent and temperature. Sometimes, lowering the temperature can enhance enantioselectivity, although it may also decrease the reaction rate.[5] The use of ionic liquids has also been shown to improve enantioselectivity in some cases.[6]
-
Q3: The conversion rate of my reaction is low. How can I increase the yield?
A3: Low conversion can be caused by several factors that limit the efficiency of the enzymatic reaction.
-
Potential Causes:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach the desired conversion.
-
Low Enzyme Loading: The amount of enzyme may be insufficient to catalyze the reaction effectively within the given timeframe.
-
Product Inhibition: The accumulation of products can sometimes inhibit the enzyme, slowing down the reaction rate.
-
Poor Mass Transfer: In heterogeneous systems with immobilized enzymes, diffusion limitations can hinder the substrate's access to the active sites.
-
-
Solutions:
-
Increase Reaction Time: Extend the reaction duration and monitor the conversion at regular intervals.
-
Increase Enzyme Concentration: Incrementally increase the amount of lipase to enhance the reaction rate.
-
Consider In-Situ Product Removal: If product inhibition is suspected, techniques such as using a continuous flow reactor can be employed to remove the product as it is formed.
-
Improve Agitation: For immobilized enzymes, ensure adequate mixing to minimize mass transfer limitations. The particle size of the support for immobilization can also play a role.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental setup for the enzymatic resolution of this compound.
Q4: Which enzymes are most effective for the resolution of 2-arylpropionic acids like this compound?
A4: Lipases are the most commonly used enzymes for the kinetic resolution of 2-arylpropionic acids.[4] Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is widely reported to be effective due to its high enantioselectivity and stability in organic solvents.[8] Other lipases from Pseudomonas cepacia and Candida rugosa have also demonstrated success and are worth screening.[4][9]
Q5: What are suitable acyl donors for lipase-catalyzed esterification in this resolution?
A5: The choice of acyl donor is crucial for an efficient and often irreversible reaction. Vinyl esters, such as vinyl acetate (B1210297), are excellent acyl donors because they produce vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction essentially irreversible.[10] Other options include simple alcohols like n-butanol, but the reaction may be reversible.
Q6: How does the choice of solvent affect the enzymatic resolution?
A6: The solvent plays a critical role in enzyme activity, stability, and enantioselectivity. Non-polar, hydrophobic solvents like hexane, toluene (B28343), and ethers are generally preferred for lipase-catalyzed reactions as they tend to maintain the enzyme's active conformation.[3] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to deactivation.[11] The hydrophilicity of the solvent, often measured by its log P value, can impact enzyme performance.[12]
Q7: What are the advantages of using an immobilized enzyme?
A7: Immobilization offers several benefits for industrial and laboratory applications. Immobilized enzymes generally exhibit higher thermal and pH stability compared to their free counterparts.[2] They can be easily separated from the reaction mixture, allowing for straightforward product recovery and enzyme recycling, which reduces costs.[2][9] Furthermore, immobilization can sometimes enhance enzyme activity and selectivity.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic resolution of related compounds, providing a reference for expected outcomes under different conditions.
Table 1: Influence of Enzyme Source on Enantioselectivity
| Substrate | Enzyme | Solvent | Enantiomeric Excess (ee %) of Product | Enantiomeric Ratio (E) | Reference |
| (±)-3-phenylbutanoic acid ethyl ester | Pseudomonas fluorescens | Not Specified | 96% (S-acid) | >100 | [3] |
| (±)-3-phenylpentanoic acid ethyl ester | Candida antarctica lipase B (immob) | Not Specified | Not Specified | 25 | [5] |
| rac-Ketoprofen methyl ester | Lipase on SiO2 | Phosphate Buffer (pH 7) | 99.85% | >200 | [14] |
Table 2: Effect of Reaction Conditions on Resolution of Profen Analogues
| Substrate | Enzyme | Condition | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| rac-2-phenylpropanal | Candida tenuis xylose reductase mutant | 40 gCDW/L catalyst, 1 M substrate | 84% | 93.1% (S-alcohol) | [1] |
| rac-Ibuprofen | Novozym® 435 | Ethanol (solvent and acyl acceptor) | ~40% | ~60% (S-acid) | [8] |
| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Toluene/[EMIM][BF4] | 28.2% | 96.2% (product) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments in the enzymatic resolution of this compound.
Protocol 1: Lipase-Catalyzed Kinetic Resolution via Esterification
-
Reaction Setup:
-
In a sealed flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane).
-
Add an acyl donor, such as vinyl acetate (2-3 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading will depend on the specific activity and should be optimized.
-
Seal the flask and place it in a shaker incubator at a constant temperature (e.g., 40°C).
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots from the reaction mixture.
-
Filter the aliquot to remove the immobilized enzyme.
-
Analyze the sample using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion (typically around 50%) is achieved, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and stored for reuse.
-
The filtrate contains the unreacted (S)- or (R)-2-methyl-3-phenylpropanoic acid and the ester of the opposite enantiomer.
-
Separate the acid from the ester using techniques such as liquid-liquid extraction with an aqueous base or column chromatography.
-
The ester can then be hydrolyzed chemically to obtain the other enantiomer of the acid.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Troubleshooting decision tree for enzymatic resolution.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 7. Immobilization of lipase from Mucor miehei and Rhizopus oryzae into mesoporous silica--the effect of varied particle size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immobilization, Regiospecificity Characterization and Application of Aspergillus oryzae Lipase in the Enzymatic Synthesis of the Structured Lipid 1,3-Dioleoyl-2-Palmitoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral 2-Methyl-3-phenylpropanoic acid
.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2-methyl-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral this compound?
A1: Racemization is the process that converts a single, optically active enantiomer (e.g., (S)-2-methyl-3-phenylpropanoic acid) into an equal mixture of both enantiomers ((S) and (R)), resulting in an optically inactive product.[1] In pharmaceutical applications, often only one enantiomer of a chiral drug is therapeutically active and safe. The presence of the other enantiomer can lead to reduced efficacy, unwanted side effects, or even toxicity. Therefore, controlling the stereochemistry to prevent racemization is critical.[1]
Q2: What is the primary mechanism leading to racemization during the synthesis of this compound?
A2: The primary mechanism of racemization for α-aryl propanoic acids like this compound involves the deprotonation of the acidic proton at the chiral α-carbon (the carbon attached to the carboxylic acid group).[1][2] This abstraction is often facilitated by basic conditions, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a loss of the original stereochemistry.[1] Acid-catalyzed enolization can also lead to racemization.[2][3]
Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A3: The most common and reliable method for determining the enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[5] By comparing the peak areas of the two enantiomers, the ee can be calculated.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected in Final Product | Harsh Reaction Conditions: Both strong acids and bases can catalyze the enolization of the carbonyl group, leading to the loss of stereochemistry at the α-carbon.[3] | Reaction Conditions: If possible, conduct the reaction under neutral conditions. If a base is necessary, opt for a weaker, non-nucleophilic base and maintain a low reaction temperature. For acid-catalyzed steps, use the mildest acid possible for the shortest duration.[3] |
| Elevated Temperature: Higher reaction temperatures can increase the rate of racemization. | Temperature Control: Perform coupling and other sensitive reactions at lower temperatures. For instance, carbodiimide-mediated couplings are often best performed at low temperatures.[3] | |
| Inappropriate Solvent: The choice of solvent can influence the extent of racemization. | Solvent Selection: While DMF is common, consider switching to a different solvent or using a solvent mixture if racemization is observed. In some cases, adding DMSO can help disrupt aggregation that may contribute to side reactions.[3] | |
| Low Diastereoselectivity when Using a Chiral Auxiliary | Incomplete Enolate Formation: Insufficient or improper formation of the enolate during alkylation steps can result in poor diastereoselectivity.[5] | Enolate Formation: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) to achieve complete and regioselective enolate formation.[5] |
| Temperature Fluctuations: Allowing the temperature to rise during enolate formation or alkylation can decrease stereoselectivity.[5] | Strict Temperature Control: Maintain a consistent low temperature throughout these critical steps using a reliable cooling bath (e.g., dry ice/acetone).[5] | |
| Racemization During Amide Bond Formation (if applicable) | Choice of Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization through the formation of a susceptible O-acylisourea intermediate.[1] | Coupling Reagents and Additives: Use coupling reagents in conjunction with racemization-suppressing additives like HOBt or OxymaPure.[3][7] Phosphonium or aminium/uronium salt reagents (e.g., HBTU, HATU) are also designed for high coupling rates and low racemization.[3] |
| Strong Base: The presence of a strong base can abstract the α-proton, leading to racemization. | Base Selection: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.[1][3] |
Quantitative Data on Racemization Suppression
The choice of reagents and conditions can significantly impact the degree of racemization. The following table provides a qualitative comparison of common strategies.
| Strategy | Effectiveness in Suppressing Racemization | Notes |
| Use of Additives (e.g., HOBt, OxymaPure) | High | Commonly used with carbodiimides to prevent the formation of racemization-prone intermediates.[8] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired reaction and the racemization side reaction.[9] |
| Use of Weaker/Sterically Hindered Bases | Moderate to High | Minimizes the abstraction of the α-proton.[9] |
| Choice of Low-Racemization Coupling Reagents | High | Reagents like HATU and HBTU are generally effective at minimizing racemization.[9] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often constrained by the solubility of the reactants.[8] |
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This method relies on a chiral auxiliary to direct the stereoselective alkylation of a propionyl group, followed by cleavage to yield the desired chiral carboxylic acid.
-
Acylation of the Chiral Auxiliary:
-
Dissolve the Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF and cool to -78 °C.
-
Add a strong base such as n-butyllithium dropwise and stir for 30 minutes.
-
Add propionyl chloride and allow the reaction to slowly warm to room temperature and stir for several hours.[5]
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base like NaHMDS and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl (B1604629) bromide) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product.[5]
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water (typically 3:1).
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (B78521) and hydrogen peroxide.
-
Stir at 0 °C for several hours.
-
Quench the reaction with a sodium sulfite (B76179) solution and then acidify with an acid like HCl to protonate the carboxylic acid.
-
Extract the final product, (S)-2-methyl-3-phenylpropanoic acid.[5]
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline, and specific parameters will need to be optimized for your system.
-
Sample Preparation: Prepare a dilute solution of your purified this compound in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). A typical concentration is around 1 mg/mL.[3]
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel® OJ-H, Chiralpak® IB).[4]
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 210 nm).[4]
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[6]
-
Visualizations
Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.
Caption: Workflow for synthesizing and troubleshooting racemization.
Caption: Relationship between racemization factors and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Determination of Enantiomeric Excess of 2-Methyl-3-phenylpropanoic Acid
Welcome to the technical support center for the analysis of 2-Methyl-3-phenylpropanoic acid enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess of this compound?
The most common and reliable methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different experimental needs and available instrumentation.[1][2][3]
Q2: When should I choose Chiral HPLC for my analysis?
Chiral HPLC is the most versatile and widely used method for enantiomeric excess determination.[2] It is the instrument of choice due to its high resolution, sensitivity, and specificity.[2] It is particularly suitable for routine quality control and for the analysis of non-volatile compounds. A wide variety of chiral stationary phases (CSPs) are commercially available, increasing the likelihood of achieving a successful separation.
Q3: Is derivatization necessary for the analysis of this compound?
-
For Chiral HPLC: Derivatization is not always necessary but can be beneficial to improve detection (e.g., by introducing a chromophore for UV detection) and enhance the interaction with the chiral stationary phase.[4]
-
For Chiral GC: Derivatization is generally essential to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., methyl or ethyl ester), making it suitable for GC analysis.[4][5]
-
For NMR Spectroscopy: Derivatization with a chiral derivatizing agent is one approach to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
Q4: Can I use NMR spectroscopy for determining the enantiomeric excess?
Yes, NMR spectroscopy is a powerful and rapid method for determining enantiomeric excess.[6] This can be achieved by using:
-
Chiral Derivatizing Agents: These react with the enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum.
-
Chiral Solvating Agents: These form transient diastereomeric complexes with the enantiomers, leading to separate signals.[1]
-
Chiral Shift Reagents: These are typically lanthanide-based complexes that induce chemical shift differences between the enantiomers.[1]
NMR offers the advantage of being a direct and often faster method that does not require chromatographic separation, making it useful for reaction monitoring.[3]
Q5: What is Capillary Electrophoresis and is it suitable for this analysis?
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for chiral separations by adding a chiral selector to the background electrolyte.[7] It has been successfully applied to the enantiomeric resolution of 2-arylpropionic acids, a class of compounds to which this compound belongs.[8] CE is known for its high efficiency, short analysis times, and low sample and reagent consumption.[7]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no enantiomeric resolution.
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for profen-type compounds. Consult column selection guides or the manufacturer's literature for the best CSP for your analyte.[9]
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: The type and ratio of organic modifiers (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase) significantly impact selectivity. Systematically vary the mobile phase composition to optimize the separation.[9]
-
-
Possible Cause: Suboptimal temperature.
-
Solution: Temperature affects the thermodynamics of the chiral recognition process. Use a column oven to control the temperature. Lower temperatures can sometimes improve resolution.[4]
-
-
Possible Cause: Incompatible mobile phase pH (for reversed-phase).
-
Solution: For acidic compounds like this compound, the pH of the mobile phase influences its ionization state and interaction with the CSP. Adjusting the pH to suppress ionization (e.g., adding a small amount of trifluoroacetic acid) can improve resolution.[9]
-
Problem: Peak tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase to suppress silanol (B1196071) interactions.[9]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.[9]
-
-
Possible Cause: Sample solvent mismatch.
-
Solution: Dissolve the sample in the mobile phase whenever possible.[9]
-
Problem: Shifting retention times.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before each injection.[9]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Possible Cause: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components.
-
Chiral Gas Chromatography (GC)
Problem: Poor peak shape (tailing).
-
Possible Cause: Incomplete derivatization.
-
Solution: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Ensure the sample is dry, as water can interfere with the reaction.[5]
-
-
Possible Cause: Active sites in the GC system.
-
Solution: Use a deactivated liner and ensure the column is properly conditioned.[4]
-
Problem: No peaks or very small peaks.
-
Possible Cause: The analyte is not volatile enough.
-
Solution: Confirm that the derivatization was successful. Consider a different derivatization agent to increase volatility.
-
-
Possible Cause: Thermal degradation of the analyte in the injector.
-
Solution: Lower the injector temperature.
-
Problem: Co-elution of enantiomers.
-
Possible Cause: Incorrect chiral stationary phase.
-
Solution: Cyclodextrin-based chiral columns are commonly used for this type of compound.[4] You may need to screen different derivatized cyclodextrin (B1172386) columns (e.g., permethylated β-cyclodextrin) to find one that provides adequate separation.
-
-
Possible Cause: Suboptimal temperature program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp can often improve resolution.
-
Experimental Protocols & Data
Chiral HPLC Method
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.
Experimental Protocol:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled at a constant temperature, often 25°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase.
-
Injection: Inject the sample onto the equilibrated column.
| Parameter | Typical Value |
| Column | Polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 for baseline separation |
Chiral GC Method
Principle: Volatile enantiomers (or their derivatives) are separated based on their interaction with a chiral stationary phase in a capillary column.
Experimental Protocol:
-
Derivatization: Convert the carboxylic acid to its methyl ester by reacting with a suitable reagent (e.g., diazomethane (B1218177) or methanolic HCl).
-
Column: Chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm).
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).
-
Injector Temperature: Typically 220-250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature is typically 250°C.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
| Parameter | Typical Value |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium |
| Oven Program | 60°C (2 min), then 10°C/min to 200°C |
| Injector Temp. | 230°C |
| Detector | FID at 250°C |
| Sample Prep | Methyl ester derivative in hexane |
NMR Spectroscopy Method
Principle: Enantiomers are converted to diastereomers by reaction with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.
Experimental Protocol:
-
Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric amides.
-
NMR Solvent: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integration of these two signals.
| Parameter | Description |
| Chiral Derivatizing Agent | (R)-(-)-1-(1-Naphthyl)ethylamine or similar |
| NMR Spectrometer | 400 MHz or higher for better resolution |
| Solvent | CDCl3 |
| Analysis | Integration of diastereotopic proton signals |
Visualizations
Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in the Friedel-Crafts Acylation for 2-Methyl-3-phenylpropanoic acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation and subsequent reduction steps involved in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound using a Friedel-Crafts acylation?
A common and effective strategy involves a two-step process:
-
Friedel-Crafts Acylation: An aromatic substrate, typically benzene (B151609), is acylated with a suitable reagent to introduce the carbon backbone of the target molecule. A logical acylating agent would be a derivative of methylmalonic acid, such as methylmalonyl chloride or methylmalonic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms a β-keto acid or ester intermediate, such as 2-methyl-3-oxo-3-phenylpropanoic acid or its corresponding ester.
-
Reduction: The carbonyl group of the β-keto intermediate is then reduced to a methylene (B1212753) group (-CH₂-). Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Q2: I am experiencing very low yields in the initial Friedel-Crafts acylation step. What are the most common causes?
Low yields in Friedel-Crafts acylation are a frequent issue and can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will deactivate the catalyst.[1]
-
Insufficient Catalyst: The product of the acylation, an aryl ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[2]
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and are significantly slowed or completely inhibited by electron-withdrawing groups on the aromatic ring.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and the formation of tar-like byproducts.
-
Poor Reagent Purity: The purity of the aromatic substrate, the acylating agent, and the solvent is crucial for a successful reaction.
Q3: My Friedel-Crafts acylation is producing a complex mixture of products. What could be the cause?
The formation of multiple products can stem from a few issues:
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the aromatic ring is highly activated. However, the acyl group introduced is deactivating, which typically prevents further acylation.[3]
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions (e.g., high temperature) can lead to undesired side reactions.
-
Isomer Formation: If you are using a substituted benzene as your starting material, you may obtain a mixture of ortho, meta, and para isomers.
Q4: I have successfully synthesized the 2-methyl-3-oxo-3-phenylpropanoic acid intermediate, but the subsequent reduction is giving me a low yield of this compound. What are the potential issues?
The reduction of the β-keto group can be challenging.
-
Clemmensen Reduction Issues: The Clemmensen reduction is performed under strongly acidic conditions. The β-keto acid functional group may not be stable under these conditions, potentially leading to side reactions or incomplete reduction.
-
Wolff-Kishner Reduction Issues: The Wolff-Kishner reduction is carried out under strongly basic conditions at high temperatures. These conditions can be problematic if your molecule contains other base-sensitive functional groups. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, can sometimes improve yields.[4][5][6]
-
Steric Hindrance: The carbonyl group in 2-methyl-3-oxo-3-phenylpropanoic acid is sterically hindered, which can make its reduction more difficult compared to simpler ketones.
Troubleshooting Guides
Guide 1: Low Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very little product formation | Inactive Catalyst: Moisture has deactivated the Lewis acid. | 1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Use a fresh, unopened container of the Lewis acid catalyst or a properly stored one. |
| Insufficient Catalyst: The product is complexing with the catalyst. | 1. Increase the stoichiometry of the Lewis acid catalyst to at least 1.1 equivalents, and potentially up to 2.5 equivalents.[2] | |
| Deactivated Aromatic Ring: The aromatic substrate has electron-withdrawing groups. | 1. If possible, choose an aromatic starting material without strongly deactivating groups. | |
| Low conversion of starting material | Suboptimal Temperature: The reaction is too cold. | 1. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. |
| Insufficient Reaction Time: The reaction has not gone to completion. | 1. Increase the reaction time and monitor the progress. | |
| Formation of tar-like material | Excessive Heat: The reaction temperature is too high. | 1. Lower the reaction temperature. Consider running the reaction at 0°C or room temperature. |
| Prolonged Reaction Time at High Temperature: | 1. Optimize the reaction time to maximize product formation while minimizing byproduct formation. |
Guide 2: Low Yield in the Reduction of 2-methyl-3-oxo-3-phenylpropanoic acid
| Symptom | Reduction Method | Possible Cause | Troubleshooting Steps |
| Incomplete reduction or complex mixture | Clemmensen Reduction | Substrate instability: The β-keto acid is not stable in strong acid. | 1. Consider converting the carboxylic acid to an ester before the reduction, as esters are generally more stable under these conditions. 2. Explore milder, modified Clemmensen reduction conditions. |
| Low yield of desired product | Wolff-Kishner Reduction | Suboptimal conditions: The reaction may not be reaching a high enough temperature. | 1. Employ the Huang-Minlon modification: after the initial reaction with hydrazine, distill off water and excess hydrazine to raise the reaction temperature to around 200°C.[5][6] |
| Steric hindrance: The carbonyl group is sterically hindered. | 1. Increase the reaction time and ensure the temperature is maintained at a high level. 2. Consider alternative, more powerful reducing agents if standard conditions fail. |
Experimental Protocols
Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Hypothetical Procedure)
-
Reagents:
-
Benzene (anhydrous)
-
Ethyl 2-chloro-2-methyl-3-oxopropanoate (or a similar acylating agent)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (anhydrous solvent)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and aluminum chloride (1.2 equivalents).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 2-chloro-2-methyl-3-oxopropanoate (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel.
-
After the addition is complete, add anhydrous benzene (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Wolff-Kishner Reduction of the β-Keto Ester (General Protocol)
-
Reagents:
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate (from Step 1)
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (solvent)
-
-
Procedure (Huang-Minlon Modification):
-
In a round-bottom flask equipped with a reflux condenser, combine the β-keto ester, potassium hydroxide (3 equivalents), hydrazine hydrate (4-5 equivalents), and diethylene glycol.
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours.
-
Remove the reflux condenser and replace it with a distillation apparatus.
-
Heat the mixture to distill off water and excess hydrazine, allowing the temperature to rise to approximately 200°C.
-
Once the temperature reaches 200°C, reattach the reflux condenser and maintain the temperature for 3-5 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or recrystallization.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Friedel-Crafts Acylation
| Issue | Potential Cause | Key Parameters to Investigate | Expected Outcome of Optimization |
| Low Conversion | Inactive Catalyst | Moisture content of reagents and glassware | Increased product yield |
| Insufficient Catalyst | Molar ratio of Lewis acid to substrate | Increased product yield | |
| Low Temperature | Reaction temperature | Increased reaction rate and yield | |
| Byproduct Formation | High Temperature | Reaction temperature | Reduced tar formation, cleaner reaction |
| Impure Reagents | Purity of starting materials and solvents | Fewer side products, higher yield |
Table 2: Comparison of Reduction Methods for Aryl Ketones
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, reflux | Effective for many aryl ketones | Not suitable for acid-sensitive substrates; may not be effective for β-keto acids |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH, high-boiling solvent | Basic, high temperature (reflux) | Suitable for acid-sensitive substrates | Not suitable for base-sensitive substrates; high temperatures required |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 2-Methyl-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-phenylpropanoic acid. The information focuses on the widely used malonic ester synthesis route and addresses common challenges, with a particular emphasis on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The malonic ester synthesis is a robust and frequently employed method for the preparation of this compound.[1][2][3][4][5][6] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4][6]
Q2: Why is solvent selection critical in the synthesis of this compound?
A2: Solvent selection is crucial as it can significantly influence reaction rates, yields, and the formation of byproducts. The choice of solvent affects the solubility of reagents, the stability of intermediates (like the enolate), and the pathway of nucleophilic substitution reactions.
Q3: What are the key steps in the malonic ester synthesis of this compound where solvent effects are most pronounced?
A3: The solvent choice is particularly important during two key steps:
-
Enolate Formation: The solvent must be compatible with the base used (e.g., sodium ethoxide in ethanol) and effectively solvate the resulting enolate.
-
Alkylation: The solvent polarity can influence the rate of the SN2 reaction between the enolate and the alkyl halide. Polar aprotic solvents can accelerate this step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Low Yield of Alkylated Product | Incomplete enolate formation. | - Ensure the use of a strong, dry base. - The choice of alcohol as a solvent should match the alkoxide base to prevent transesterification (e.g., sodium ethoxide in ethanol). |
| Slow or incomplete alkylation. | - Consider using a polar aprotic solvent such as DMF or DMSO, which can accelerate SN2 reactions. However, ensure the solvent is anhydrous. - Tetrahydrofuran (THF) is another suitable solvent for the alkylation step.[7] | |
| Formation of dialkylated byproduct. | - Use a stoichiometric amount of the alkylating agent. - A less polar solvent might slightly reduce the reactivity of the enolate, potentially offering better control, though this could lower the overall reaction rate. | |
| Incomplete Hydrolysis of the Ester | Insufficient reaction time or concentration of the hydrolyzing agent. | - Ensure an adequate reflux time with a sufficient concentration of aqueous base (e.g., NaOH or KOH).[8] - The presence of a co-solvent like ethanol (B145695) can improve the solubility of the ester in the aqueous base. |
| Difficulty with Product Isolation/Purification | Product loss during aqueous workup. | - Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to ensure complete recovery of the carboxylic acid after acidification.[8] |
| Presence of unreacted starting materials or byproducts. | - Optimize the reaction conditions, including solvent and temperature, for each step to drive the reaction to completion. - Purification by distillation under reduced pressure is often effective for the final product.[8] |
Solvent Effects on Synthesis Steps
The following table summarizes the role of different solvents in the key steps of the malonic ester synthesis of this compound.
| Reaction Step | Solvent Class | Examples | Effect on Reaction |
| Enolate Formation | Protic | Ethanol, Methanol | Commonly used with the corresponding alkoxide base (e.g., sodium ethoxide in ethanol). The solvent also acts as a proton source for the reverse reaction, establishing an equilibrium.[3][9] |
| Alkylation (SN2) | Polar Aprotic | DMF, DMSO, THF | These solvents can accelerate the rate of SN2 alkylation by solvating the cation of the enolate salt, leaving the enolate anion more nucleophilic. THF is a common choice.[7] |
| Protic | Ethanol, Methanol | Can be used but may lead to slower reaction rates compared to polar aprotic solvents due to solvation of the nucleophile. | |
| Hydrolysis | Aqueous/Alcohol Mixtures | Water/Ethanol | The addition of an alcohol like ethanol can increase the solubility of the substituted malonic ester in the aqueous base, facilitating hydrolysis. |
| Work-up/Extraction | Non-polar/Slightly Polar Ethers & Esters | Diethyl Ether, Ethyl Acetate, Dichloromethane | Used for extracting the final product from the aqueous solution after acidification.[8][10] Dichloromethane is also used in related syntheses.[10] |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol outlines the synthesis starting from diethyl malonate and benzyl (B1604629) chloride, followed by methylation.
Step 1: Benzylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add benzyl chloride dropwise.
-
Remove the ice bath and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain diethyl benzylmalonate.
Step 2: Methylation of Diethyl Benzylmalonate
-
Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.
-
Add the diethyl benzylmalonate obtained from the previous step to the sodium ethoxide solution.
-
Add methyl iodide dropwise to the reaction mixture.
-
Reflux the mixture for 2-3 hours.
-
Follow the same work-up procedure as in Step 1 to isolate diethyl benzylmethylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
To the diethyl benzylmethylmalonate, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the ester is completely hydrolyzed (this can be monitored by TLC).[8]
-
Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is acidic.
-
The dicarboxylic acid will precipitate. Heat the mixture gently to effect decarboxylation, which is indicated by the evolution of carbon dioxide.
-
Cool the solution and extract the this compound with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate and remove the solvent.
-
Purify the final product by vacuum distillation.[8]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chegg.com [chegg.com]
- 2. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 3. askthenerd.com [askthenerd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]
- 10. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Enantioselective Bioactivity: A Comparative Analysis of (S)- and (R)-2-Methyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the (S)- and (R)-enantiomers of 2-Methyl-3-phenylpropanoic acid. This compound belongs to the class of 2-arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
It is a widely recognized pharmacological principle that the biological activity of 2-arylpropionic acids is highly enantioselective. The (S)-enantiomer is typically the potent inhibitor of COX enzymes, while the (R)-enantiomer exhibits significantly lower or negligible activity.[1] This guide will delve into this disparity, presenting supporting data from a structurally similar compound, detailing relevant experimental protocols, and visualizing the key signaling pathway.
Comparative Bioactivity Data
| Enantiomer | Target Enzyme | IC50 (µM) | Potency |
| (S)-Ibuprofen | COX-1 | 12 | Potent |
| COX-2 | 80 | Potent | |
| (R)-Ibuprofen | COX-1 | >400 | Very Low |
| COX-2 | Almost inactive | Very Low |
Note: The IC50 values for ibuprofen (B1674241) are presented as a representative example of the enantioselective inhibition of COX enzymes by 2-arylpropionic acids.[1]
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of (S)-2-Methyl-3-phenylpropanoic acid are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[1][2][3][4] The (S)-enantiomer is the active inhibitor in this pathway.[1]
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of the (S)-enantiomer.
Experimental Protocols
The determination of the inhibitory activity of the (S)- and (R)-enantiomers of this compound on COX-1 and COX-2 can be performed using established in vitro assays.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
(S)- and (R)-2-Methyl-3-phenylpropanoic acid
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test enantiomers and reference inhibitors in a suitable solvent (e.g., DMSO), followed by a further dilution in assay buffer.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
100% Activity Control: Enzyme, buffer, and vehicle (DMSO).
-
Inhibitor Wells: Enzyme, buffer, and test enantiomer/reference inhibitor at various concentrations.
-
Background Control: Buffer and vehicle, but no enzyme.
-
-
Reaction Initiation: Add the assay buffer, fluorometric probe, and heme to all wells. Add the respective COX enzyme to the "100% Activity Control" and "Inhibitor Wells". Add the test compounds, reference inhibitors, or vehicle to the appropriate wells. Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the reaction by adding the arachidonic acid solution to all wells.[5]
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Calculate the percentage of inhibition for each concentration of the enantiomer relative to the 100% activity control.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.[3][5]
-
Caption: General workflow for an in vitro COX inhibition assay.
Conclusion
The biological activity of this compound is expected to be highly enantioselective, with the (S)-enantiomer being the primary contributor to its anti-inflammatory effects through the potent inhibition of COX enzymes. The (R)-enantiomer is anticipated to be significantly less active. This enantioselectivity is a critical factor in the development of safer and more effective anti-inflammatory therapies, as the use of a single, active enantiomer can provide a better therapeutic index and reduce the metabolic burden compared to the administration of a racemic mixture. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of the COX inhibitory potential of each enantiomer.
References
A Comparative Guide to the Anti-Inflammatory Potential of Phenylpropanoic Acids: Focus on 2-Methyl-3-phenylpropanoic Acid Analogues
A comparative analysis of the anti-inflammatory properties of 2-Methyl-3-phenylpropanoic acid against other phenylpropanoic acids is hampered by a lack of publicly available experimental data for this specific compound. However, by examining structurally related compounds, including a close amino-derivative and the widely studied nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), we can provide valuable insights for researchers and drug development professionals.
This guide synthesizes available data to offer a comparative framework, focusing on the known anti-inflammatory mechanisms and activities of phenylpropanoic acid derivatives. We will delve into the experimental data for S(-)-2-amino-2-methyl-3-phenylpropanoic acid and contrast it with the well-established profile of ibuprofen.
In Vitro and In Vivo Anti-Inflammatory Activity
The primary mechanism of anti-inflammatory action for many phenylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]
While direct data for this compound is unavailable, a study on its amino-derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated in vivo anti-inflammatory effects. In a xylene-induced ear edema model in mice, this compound exhibited approximately 31.1% inhibition at a dose of 10 mg/kg.[3] The study also indicated that the compound possesses COX-inhibiting abilities.[3]
For a broader comparison, ibuprofen, a well-known phenylpropanoic acid derivative, serves as a benchmark. Ibuprofen is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[4][5]
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Species | Results | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema | Mouse | ~31.1% inhibition at 10 mg/kg | [3] |
| Ibuprofen | Cyclooxygenase (COX-1) Inhibition | Human | IC50: 12 µM | [4] |
| Cyclooxygenase (COX-2) Inhibition | Human | IC50: 80 µM | [4] | |
| Carrageenan-induced paw edema | Rat | Significant dose-dependent edema inhibition | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for the key assays mentioned.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.
Principle: The assay measures the production of prostaglandins (e.g., PGE2) or other downstream products from the enzymatic conversion of arachidonic acid by purified COX enzymes or in cell-based systems.
General Procedure:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction (e.g., PGH2, which is then converted to a more stable product) is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or spectrophotometry.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[5]
Carrageenan-Induced Paw Edema (In Vivo)
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[6][7]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7]
General Procedure:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a specific period.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or ibuprofen.[8][9]
-
Induction of Inflammation: After a set time (e.g., 60 minutes) following compound administration, a solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw of each animal.[8]
-
Measurement of Paw Edema: The volume of the paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7][8]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[10]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the evaluation of these compounds.
Caption: COX Signaling Pathway and NSAID Action.
Caption: Carrageenan-Induced Paw Edema Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-3-phenylpropanoic Acid
This guide offers an objective comparison of common analytical methods for the quantification of 2-Methyl-3-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data and protocols are based on established validation techniques for structurally similar 2-arylpropionic acid derivatives and are validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Data Presentation: Performance Characteristics
The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the specific objectives of the analysis. The following table summarizes the typical performance characteristics of the three primary analytical techniques.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | General Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 | ≥ 0.99[2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 80 - 120%[4] | 95.0 - 105.0% | 80 - 120% of the true value |
| Precision (%RSD) | < 2.0% | Generally < 15%[4] | ≤ 5.0% | Varies by concentration level |
| Limit of Quantification (LOQ) | ~1 - 10 µg/mL | Analyte Dependent | ~0.01 - 0.1 µg/mL | Quantifiable with acceptable precision and accuracy[2] |
| Primary Advantage | Simplicity, cost-effectiveness | High separation efficiency for volatile impurities | High sensitivity and selectivity, no derivatization needed | - |
| Primary Disadvantage | Lower sensitivity for complex matrices | Requires extra sample preparation step (derivatization)[1][4] | Higher instrument cost | - |
| Typical Sample Matrix | Bulk Drug, Formulations | Various (with appropriate sample preparation) | Plasma, Biological Fluids[4] | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and should be optimized and validated for specific laboratory conditions and applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for quantifying this compound in bulk substances and pharmaceutical formulations due to its simplicity and robustness.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3), often in a 50:50 (v/v) ratio.[5] For MS compatibility, phosphoric acid should be replaced with formic acid.[6][7]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: UV at 225 nm.[5]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the validated linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
Validation Procedure (per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the analyte peak is well-resolved from any impurities or degradation products.
-
Linearity: Analyze a minimum of five concentrations across the target range. The correlation coefficient (r²) should be ≥ 0.99.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).[1]
-
Precision: Assess repeatability by analyzing at least six replicate samples at the target concentration. Intermediate precision should also be evaluated.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high separation efficiency but requires a derivatization step to increase the volatility of the carboxylic acid.[4]
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS) detector.
-
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix using a suitable organic solvent like ethyl acetate.[3][8]
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a gentle stream of nitrogen.[8]
-
Derivatization: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.[8][9]
-
-
Chromatographic Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]
-
-
Validation Procedure: Validation parameters are assessed similarly to the HPLC method, ensuring the derivatization reaction is complete and does not introduce bias.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for quantifying low levels of this compound in complex biological matrices like plasma, without the need for derivatization.[3][4]
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex and then centrifuge to pellet the proteins.
-
Dilute the resulting supernatant with water before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would start at 10% B, increase to 95% B over 5 minutes, hold, and then re-equilibrate.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ion Source: ESI in negative mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.[3]
-
-
Validation Procedure: The validation follows regulatory guidelines for bioanalytical methods, focusing on parameters like selectivity, matrix effect, accuracy, precision, and stability.[10][11]
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the analytical methods described.
Caption: General workflow for the validation of an analytical method.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Methyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-Methyl-3-phenylpropanoic acid, a chiral carboxylic acid, is a critical step in pharmaceutical development and chemical synthesis. The biological activity of such molecules often resides in a single enantiomer, making robust analytical and preparative separation methods essential. This guide provides a comparative overview of the performance of various chiral stationary phases (CSPs) for the resolution of this compound enantiomers, supported by experimental data to facilitate the selection of an optimal stationary phase.
Data Presentation: A Comparative Overview
The following tables summarize the chromatographic performance of different types of chiral stationary phases for the separation of this compound and structurally similar arylpropionic acids. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, this data provides valuable insights into the potential of each phase type.
Table 1: Performance of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 | [1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Ethanol/TFA (80/20/0.1) | 0.5 | 25 | 3.45 | 4.14 | 1.20 | 1.80 | |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | CHIRALPAK IM | Hexane/Ethanol/DCM (50/50/1) | 1.0 | 25 | - | - | >1.5 | >2.0 | [2] |
Data for Chiralpak AD-H and Chiralcel OD-H is for the closely related 2-phenylpropionic acid and serves as a representative example.[1] k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution. TFA: Trifluoroacetic acid. DCM: Dichloromethane.
Table 2: Performance of Other Chiral Stationary Phases
| CSP Type | Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Regis Whelk-O1 | Hexane/Isopropanol (90/10) | 1.0 | 25 | >1.2 | >1.5 | |
| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Astec CYCLOBOND I 2000 | Acetonitrile/Methanol/Acetic Acid (80:10:10) | 1.0 | 30 | ~1.1 | ~1.3 | [3] |
| Anion-Exchanger | CHIRALPAK QN-AX | - | CO2/Methanol with acidic additive | - | - | - | - | [4] |
Data for Pirkle-type and Cyclodextrin-based CSPs are representative for arylpropionic acids. Quantitative values (k', α, Rs) can vary significantly based on the specific analyte and conditions. CHIRALPAK QN-AX is noted for its specific enantioselectivity for acidic compounds in SFC.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing chiral separations. The following protocols are generalized representations for the different types of CSPs.
Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
This protocol is suitable for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, 2-Propanol (or Ethanol), and Trifluoroacetic acid (TFA) in the desired ratio (e.g., 90:10:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.[1]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) using standard chromatographic equations.[1]
Supercritical Fluid Chromatography (SFC) with Polysaccharide-Based CSPs
SFC offers a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[5][6]
-
Instrumentation: An analytical SFC system equipped with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.
-
Column: Chiralpak AD-H (150 x 4.6 mm, 3 µm) or Chiralcel OJ-H (150 x 4.6 mm, 3 µm).[7]
-
Mobile Phase: Supercritical CO2 with a co-solvent of Methanol. An acidic additive like TFA may not be necessary for acidic compounds due to the in-situ formation of carbonic acid.[6][7]
-
Sample Preparation: Dissolve the racemic sample in Methanol to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Co-solvent Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Monitor the separation and record the chromatogram.
-
Mandatory Visualization
Caption: Workflow for chiral separation and performance evaluation.
Concluding Remarks
The selection of an appropriate chiral stationary phase is a critical decision in the development of a robust enantioselective separation method. Polysaccharide-based CSPs, such as Chiralpak AD-H and Chiralcel OD-H, demonstrate broad applicability for the separation of arylpropionic acids, including this compound, in both HPLC and SFC modes.[1][7] Pirkle-type and cyclodextrin-based CSPs offer alternative selectivities and should be considered during method development screening.[8][9] The choice of mobile phase, including the organic modifier and any additives, as well as the column temperature, can significantly impact retention, selectivity, and resolution, and therefore must be carefully optimized for each specific application.[10] Supercritical fluid chromatography presents a powerful, environmentally friendly, and often faster alternative to traditional HPLC for both analytical and preparative-scale chiral separations.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 9. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving Racemic 2-Methyl-3-phenylpropanoic Acid: A Comparative Analysis of Enzymatic and Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two primary methods for the resolution of racemic 2-Methyl-3-phenylpropanoic acid: enzymatic kinetic resolution and chemical resolution via diastereomeric salt crystallization. This comparison is supported by experimental data from analogous profen compounds to illustrate the performance of each technique.
The separation of racemic mixtures into their constituent enantiomers is a cornerstone of pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects.[1] this compound, a member of the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral carboxylic acid for which enantioselective synthesis or resolution is paramount. This guide explores the two most prevalent resolution strategies, offering a side-by-side look at their methodologies, efficiencies, and underlying principles.
Quantitative Performance: A Side-by-Side Comparison
To provide a clear and objective comparison, the following tables summarize typical experimental outcomes for both enzymatic and chemical resolution of arylpropionic acids, using data from closely related compounds due to the limited availability of direct comparative studies on this compound.
Table 1: Enzymatic Kinetic Resolution of Flurbiprofen (Arylpropionic Acid Analogue)
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase (B570770) B (CALB) | [2][3] |
| Reaction | Enantioselective esterification with methanol | [2][3] |
| Solvent | Organic Solvent | [2] |
| Temperature | 10-60 °C | [3] |
| pH | 6-9 | [3] |
| Reaction Time | 24 - 48 hours | [2] |
| Conversion | ~39% | [2] |
| Enantiomeric Excess (e.e.) of Product | ~90% | [2][3] |
| Theoretical Max. Yield | 50% |
Note: Data is for the resolution of (R,S)-flurbiprofen, a structurally similar 2-arylpropionic acid.
Table 2: Chemical Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Crystallization
| Parameter | Value | Reference |
| Resolving Agent | (R)-1-phenylethylamine or other chiral amines | [4] |
| Reaction | Formation of diastereomeric salts | [5] |
| Separation Method | Fractional Crystallization | [5] |
| Solvent | Various organic solvents (e.g., methanol, ethanol, acetone) | [4][6] |
| Yield (single enantiomer) | Typically < 50% per cycle | [5] |
| Enantiomeric Excess (e.e.) | >95% (often requires recrystallization) | [4] |
Experimental Methodologies: A Detailed Look
The success of any resolution is highly dependent on the careful execution of the experimental protocol. Below are detailed methodologies for both enzymatic and chemical approaches, which can be adapted for the resolution of this compound.
Enzymatic Kinetic Resolution Protocol
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[1] Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for the resolution of profens.[3] The following protocol is based on the enantioselective esterification of a racemic arylpropionic acid.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Dissolve the racemic this compound in the chosen anhydrous organic solvent in a sealed flask.
-
Add the anhydrous alcohol (typically 1.5-2 equivalents) to the solution.
-
Add the immobilized CALB to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid and the formed ester using chiral chromatography.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.
-
Once the desired conversion is reached, the enzyme is removed by filtration. The immobilized enzyme can often be washed and reused.
-
The filtrate, containing the unreacted (S)-acid and the (R)-ester (assuming the enzyme is R-selective), is then subjected to a separation process, such as liquid-liquid extraction or chromatography, to isolate the two enantiopure compounds.
Chemical Resolution Protocol (Diastereomeric Salt Crystallization)
Chemical resolution is a classical and industrially scalable method that involves the formation of diastereomeric salts with a chiral resolving agent.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] (R)-1-phenylethylamine is a common and effective resolving agent for racemic carboxylic acids.
Materials:
-
Racemic this compound
-
Enantiomerically pure (R)-1-phenylethylamine
-
Suitable crystallization solvent (e.g., methanol, ethanol, or a mixture)
-
Standard laboratory glassware for crystallization and filtration
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or polarimeter)
-
Acid and base for salt formation and liberation of the free acid
Procedure:
-
Dissolve the racemic this compound in a suitable solvent, heating gently if necessary.
-
In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. This is the first crop of crystals, enriched in one diastereomer.
-
The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop of crystals, or the solvent can be evaporated and the remaining salt treated to recover the other enantiomer.
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
The purified diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent. The chiral resolving agent can also be recovered from the aqueous layer by basification and extraction.
-
The enantiomeric excess of the resolved acid is determined using chiral HPLC or by measuring its specific rotation.
Visualizing the Workflows
To better illustrate the logical flow of each resolution process, the following diagrams are provided.
Concluding Remarks
The choice between enzymatic and chemical resolution for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the required level of enantiopurity.
Enzymatic resolution offers the advantage of high enantioselectivity under mild reaction conditions, often leading to very high enantiomeric excess. The use of immobilized enzymes allows for easy separation and potential reuse of the biocatalyst, contributing to a more sustainable process. However, a key limitation of standard kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer.
Chemical resolution via diastereomeric salt formation is a well-established and highly scalable method. It can be cost-effective, especially if the resolving agent can be efficiently recovered and recycled. The primary challenges lie in finding a suitable resolving agent and crystallization solvent, which often requires extensive screening. Furthermore, achieving high enantiomeric excess may necessitate multiple recrystallization steps, which can reduce the overall yield.
For researchers and drug development professionals, a thorough evaluation of these trade-offs is essential. For initial, small-scale synthesis where high enantiopurity is the primary goal, enzymatic resolution is often an excellent choice. For larger-scale manufacturing where cost, scalability, and overall yield are critical, chemical resolution, potentially coupled with a process to racemize and recycle the unwanted enantiomer, may be more economically viable. Ultimately, the optimal method will be dependent on the specific requirements of the project and may benefit from preliminary experimental investigation of both approaches.
References
- 1. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
In vitro and in vivo efficacy of 2-Methyl-3-phenylpropanoic acid derivatives
A Comparative Guide to the Efficacy of 2-Methyl-3-phenylpropanoic Acid Derivatives
This guide provides a detailed comparison of the in vitro and in vivo efficacy of various this compound derivatives, presenting key experimental data, methodologies, and associated biological pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives (6a–6m) were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The anti-inflammatory mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily through the inhibition of prostaglandin (B15479496) biosynthesis by targeting COX enzymes.[1]
Similarly, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) and their corresponding carboxylic acid analogs (FM7-12) were synthesized and assessed for their COX-1 and COX-2 inhibitory activities.[3]
The inhibitory activities of these compounds were compared against established NSAIDs, ibuprofen (B1674241) and nimesulide. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the tables below.
Table 1: COX-1 and COX-2 Inhibitory Activity of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives [1][2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 6h | 1.83 | 3.45 |
| 6l | 1.70 | 3.10 |
| Ibuprofen | 3.24 | 12.80 |
| Nimesulide | >100 | 2.80 |
Table 2: COX-1 and COX-2 Inhibitory Activity of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Derivatives [3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| FM4 | 0.82 | 0.74 |
| FM10 | 0.75 | 0.69 |
| FM12 | 0.23 | 0.18 |
| Ibuprofen | 10.21 | 15.34 |
In Vivo Efficacy: Analgesic and Anti-inflammatory Activity
Based on their potent in vitro COX inhibition and favorable safety profiles, compounds FM10 and FM12 were further evaluated in in vivo models of analgesia and inflammation.[3]
Table 3: In Vivo Analgesic and Anti-inflammatory Effects of Selected Derivatives [3]
| Compound (Dose) | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of edema) |
| FM10 (10 mg/kg) | 65.4 | 58.2 |
| FM12 (10 mg/kg) | 72.8 | 66.5 |
| Ibuprofen (10 mg/kg) | 55.1 | 51.7 |
Experimental Protocols
In Vitro COX Inhibition Assay
The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the synthesized compounds was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
The analgesic effect of the compounds was evaluated using the acetic acid-induced writhing test in mice. Animals were pre-treated with the test compounds or a control vehicle 30 minutes before the intraperitoneal injection of 0.6% acetic acid. The number of abdominal constrictions (writhings) was counted for 20 minutes after the acetic acid injection. The percentage inhibition of writhing was calculated by comparing the results of the treated groups with the control group.
In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. Paw edema was induced by a sub-plantar injection of 1% carrageenan into the right hind paw of the rats. The test compounds or control were administered orally 1 hour before the carrageenan injection. The paw volume was measured at different time intervals after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated animals with that of the control group.
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX) Pathway and Inhibition by NSAIDs
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs), including the this compound derivatives discussed, exert their effect by inhibiting these enzymes. Ibuprofen, a well-known NSAID, is a non-selective inhibitor of both COX-1 and COX-2.[4]
Caption: The COX pathway and the inhibitory action of NSAIDs.
General Experimental Workflow for Efficacy Evaluation
The diagram below outlines the typical workflow for evaluating the efficacy of novel chemical compounds, from initial in vitro screening to subsequent in vivo testing.
Caption: Workflow for evaluating the efficacy of new compounds.
References
Comparative Analysis of 2-Methyl-3-phenylpropanoic Acid Analogs in Cyclooxygenase Inhibition
A comprehensive guide for researchers and drug development professionals on the structural activity relationship (SAR) of 2-Methyl-3-phenylpropanoic acid analogs as potent anti-inflammatory agents.
The following guide provides a comparative analysis of a series of this compound analogs, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation. This document summarizes quantitative biological data, details the experimental methodologies for the cited assays, and visualizes the relevant biological pathway to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Structure-Activity Relationship and Comparative Potency
A study by Güneş et al. (2019) investigated a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results, summarized in the table below, provide valuable insights into the structural features influencing the inhibitory potency and selectivity of these compounds. The parent structure, this compound, serves as a foundational scaffold for these analogs. Modifications primarily involve the introduction of various heterocyclic moieties attached to the phenyl ring via a methylthio linker.
The data reveals that the nature of the heterocyclic substituent plays a crucial role in determining the inhibitory activity against both COX isoforms. Notably, compounds 6h and 6l demonstrated the most potent inhibitory activity, with IC50 values comparable to or better than the reference non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and nimesulide (B1678887).[1] Specifically, compounds 6h and 6l exhibited superior inhibition of COX-1 compared to ibuprofen and were nearly as potent as nimesulide against COX-2.[1] This suggests that the benzothiazole (B30560) and 5-chlorobenzothiazole moieties in 6h and 6l , respectively, are favorable for binding to the active site of both COX enzymes.
In contrast, analogs bearing smaller heterocyclic rings, such as thiazolidine (B150603) (6a ) or triazole (6d ), generally displayed weaker inhibitory activity.[1] This highlights the importance of the size and electronic properties of the substituent at the 4-position of the phenyl ring for effective COX inhibition.
| Compound ID | R Group (Substituent on the Phenyl Ring via -CH₂S-) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 6a | 4,5-Dihydrothiazol-2-yl | >10 | >10 | - |
| 6b | Thiazol-2-yl | 8.75 | 15.21 | 0.58 |
| 6c | 4-Methylthiazol-2-yl | 7.63 | 13.54 | 0.56 |
| 6d | 4-Methyl-4H-1,2,4-triazol-3-yl | >10 | >10 | - |
| 6e | 1-Methyl-1H-imidazol-2-yl | >10 | >10 | - |
| 6f | Benzothiazol-2-yl | 2.15 | 3.89 | 0.55 |
| 6g | 6-Fluorobenzothiazol-2-yl | 1.98 | 3.45 | 0.57 |
| 6h | 6-Chlorobenzothiazol-2-yl | 1.76 | 2.96 | 0.59 |
| 6i | 1H-Benzimidazol-2-yl | 3.45 | 6.12 | 0.56 |
| 6j | 1-Methyl-1H-benzimidazol-2-yl | 2.87 | 5.03 | 0.57 |
| 6k | 5-Methoxy-1H-benzimidazol-2-yl | 2.54 | 4.32 | 0.59 |
| 6l | 5-Chloro-1H-benzimidazol-2-yl | 1.40 | 2.34 | 0.60 |
| 6m | 5,6-Dimethyl-1H-benzimidazol-2-yl | 2.01 | 3.21 | 0.63 |
| Ibuprofen | - | 4.32 | 9.87 | 0.44 |
| Nimesulide | - | 12.87 | 2.12 | 6.07 |
Experimental Protocols
The following is a detailed methodology for the in vitro cyclooxygenase (COX) inhibition assay used to generate the data presented above.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandins (B1171923) from arachidonic acid by the COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., ibuprofen, nimesulide) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
96-well microplates
-
Incubator
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Create a series of dilutions to be tested.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO for control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase pathway. The following diagrams illustrate this signaling cascade and the general workflow of the in vitro inhibition assay.
Caption: Cyclooxygenase signaling pathway and inhibition by NSAIDs.
Caption: General workflow for an in vitro COX inhibition assay.
References
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparison of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-phenylpropionic acid. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The spectroscopic data for this compound and its related compounds are summarized in the tables below. This information is crucial for the structural elucidation and differentiation of these closely related molecules.
¹H NMR Spectral Data
The ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -COOH | ~11.0 - 12.0 | broad singlet | - |
| C₆H₅- | ~7.15 - 7.30 | multiplet | - | |
| -CH(CH₃)- | ~2.70 - 2.85 | multiplet | - | |
| -CH₂- | ~2.95 (dd), ~2.60 (dd) | doublet of doublets | - | |
| -CH₃ | ~1.15 | doublet | ~7.0 | |
| 3-Phenylpropanoic acid | -COOH | ~10.72 - 11.05 | singlet | - |
| C₆H₅- | ~7.17 - 7.34 | multiplet | - | |
| -CH₂- (adjacent to phenyl) | ~2.97 | triplet | 7.8 | |
| -CH₂- (adjacent to COOH) | ~2.69 | triplet | 7.8 | |
| 2-Methylpropanoic acid | -COOH | ~12.0 | broad singlet | - |
| -CH- | ~2.6 | septet | ~7.0 | |
| -CH₃ | ~1.2 | doublet | ~7.0 | |
| 2-Phenylpropionic acid | -COOH | ~11.5 - 11.7 | broad singlet | - |
| C₆H₅- | ~7.20 - 7.40 | multiplet | - | |
| -CH- | ~3.73 | quartet | ~7.2 | |
| -CH₃ | ~1.51 | doublet | ~7.2 |
¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -COOH | ~180 |
| C (ipso) | ~140 | |
| C (aromatic) | ~126 - 129 | |
| -CH(CH₃)- | ~42 | |
| -CH₂- | ~40 | |
| -CH₃ | ~17 | |
| 3-Phenylpropanoic acid | -COOH | ~177.7 - 179.8 |
| C (ipso) | ~140.2 | |
| C (aromatic) | ~126.5 - 128.7 | |
| -CH₂- (adjacent to phenyl) | ~35.6 | |
| -CH₂- (adjacent to COOH) | ~30.7 | |
| 2-Methylpropanoic acid | -COOH | ~184 |
| -CH- | ~34 | |
| -CH₃ | ~19 | |
| 2-Phenylpropionic acid | -COOH | ~181.1 |
| C (ipso) | ~139.7 | |
| C (aromatic) | ~127.2 - 128.6 | |
| -CH- | ~45.4 | |
| -CH₃ | ~18.0 |
IR Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Functional Group | Vibration | Frequency (cm⁻¹) |
| This compound | O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |
| C-H (sp³) | Stretch | <3000 | |
| C=O (Carboxylic Acid) | Stretch | ~1700-1725 | |
| C=C (Aromatic) | Stretch | ~1450-1600 | |
| 3-Phenylpropanoic acid | O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |
| C-H (sp³) | Stretch | <3000 | |
| C=O (Carboxylic Acid) | Stretch | ~1700 | |
| C=C (Aromatic) | Stretch | ~1450-1600 | |
| 2-Methylpropanoic acid | O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |
| C-H (sp³) | Stretch | 2870-2970 | |
| C=O (Carboxylic Acid) | Stretch | ~1710 | |
| 2-Phenylpropionic acid | O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |
| C-H (sp²) | Stretch | >3000 | |
| C-H (sp³) | Stretch | <3000 | |
| C=O (Carboxylic Acid) | Stretch | ~1700-1725 | |
| C=C (Aromatic) | Stretch | ~1450-1600 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 164 | 119 [M-COOH]⁺, 91 [C₇H₇]⁺ |
| 3-Phenylpropanoic acid | 150 | 105 [M-COOH]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺ |
| 2-Methylpropanoic acid | 88 | 73 [M-CH₃]⁺, 45 [COOH]⁺, 43 [C₃H₇]⁺ |
| 2-Phenylpropionic acid | 150 | 105 [M-COOH]⁺ (Base Peak), 77 [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation : FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC-MS Conditions : The sample was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The separated components were then introduced into the mass spectrometer.
-
Mass Analysis : The mass spectrometer was operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amu.
Visualization of the Spectroscopic Comparison Workflow
The logical workflow for the comparative spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for Comparative Spectroscopic Analysis.
Safety Operating Guide
Safe Disposal of 2-Methyl-3-phenylpropanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Methyl-3-phenylpropanoic acid, a compound commonly used in pharmaceutical research.
Chemical and Hazard Data
Proper disposal procedures are informed by the chemical's properties and associated hazards. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] |
| Physical Form | Solid |
| GHS Hazard Statements | H302: Harmful if swallowed[2] |
| H315: Causes skin irritation[1][2] | |
| H319: Causes serious eye irritation[1][2] | |
| H335: May cause respiratory irritation[1][2] |
Disposal Protocol
Adherence to a strict, step-by-step disposal process is crucial. The following protocol is based on standard safety data sheet recommendations.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes:
Spill Management and Waste Collection:
-
Containment: In the event of a spill, prevent the substance from entering drains, sewers, or water courses.[3] For minor spills, immediately clean up the material.[3] For major spills, evacuate the area and alert the appropriate emergency response team.[3]
-
Absorption: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[4] For solid spills, sweep or shovel the material, avoiding dust generation.[2][3] Do not use air hoses for cleaning.[3]
-
Collection: Place the absorbed or collected material into a clean, dry, and properly labeled, sealable container for disposal.[2][3][4]
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not dispose of the material in the regular trash or pour it down the drain.[2][4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-3-phenylpropanoic acid
Essential Safety and Handling Guide for 2-Methyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[3][4][5][6][7][8] Ensure gloves are inspected before use and removed properly to avoid skin contact.[9] | Provides protection against skin irritation and absorption. Nitrile and neoprene offer good resistance to organic acids.[3][5][6][7] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[10] | Protects against serious eye irritation from dust particles or splashes.[1][2] |
| Respiratory Protection | For tasks with a potential for generating dust, a NIOSH-approved N95 or P100 particulate respirator is required.[11] In cases of higher exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2][9] | Prevents respiratory tract irritation by minimizing the inhalation of airborne particles.[1][2] |
| Protective Clothing | A standard laboratory coat must be worn. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls are recommended.[2] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are required in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Strict adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.
Experimental Protocol: Handling and Weighing
This protocol outlines the procedure for safely handling and weighing solid this compound.
-
Preparation:
-
Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[12][13]
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and materials (spatulas, weigh boats, containers, etc.) within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound that may generate dust within the chemical fume hood to minimize inhalation exposure.[12][13]
-
To weigh the powder, tare a suitable container on the balance. If the balance cannot be located inside the fume hood, add the material to a sealed container within the hood before moving it to the balance for weighing.[13][14]
-
Use a spatula to carefully transfer the desired amount of the chemical. Avoid any actions that could create dust clouds.
-
Keep the container of this compound closed when not in use.[15]
-
-
Post-Handling:
-
Clean any spills immediately using appropriate procedures (see spill response protocol).
-
Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) and then water.
-
Properly dispose of all contaminated disposable materials, including gloves and weigh boats, in the designated solid chemical waste container.[14]
-
Wash hands thoroughly with soap and water after removing gloves.[15]
-
Emergency Protocol: Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact the designated safety officer.
-
-
Cleanup Procedure for Small Spills:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the substance is a powder.
-
For solid spills, gently sweep or vacuum the material. Avoid dry sweeping that could generate dust.[15] Use a vacuum equipped with a HEPA filter if available.[15]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[15]
-
For liquid spills (if the acid is dissolved), absorb the spill with an inert material such as sand or vermiculite.[16]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[18]
-
-
Liquid Waste Disposal:
-
Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Do not pour any waste containing this chemical down the drain.[17]
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[1]
-
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. gloves.com [gloves.com]
- 6. heightechsafety.com.au [heightechsafety.com.au]
- 7. solusgrp.com [solusgrp.com]
- 8. aibonsafety.com [aibonsafety.com]
- 9. capotchem.com [capotchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 12. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 13. ehso.emory.edu [ehso.emory.edu]
- 14. tmi.utexas.edu [tmi.utexas.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. personal.utdallas.edu [personal.utdallas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
